7-Iodo-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFWHAFVDMAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587385 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945761-94-4 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945761-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
detailed synthesis pathway for 7-Iodo-1H-indazole
An In-depth Technical Guide to the Synthesis of 7-Iodo-1H-indazole
This guide provides a , a valuable building block for researchers, scientists, and professionals in drug development. The described methodology follows a robust three-step sequence starting from commercially available 6-nitro-o-toluidine. All quantitative data is summarized for clarity, and detailed experimental protocols for each key transformation are provided.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Diazotization & Cyclization | 6-Nitro-o-toluidine | 7-Nitro-1H-indazole | Sodium Nitrite (NaNO₂) | Acetic Acid | 98%[1] |
| 2 | Hydrogenation | 7-Nitro-1H-indazole | 7-Amino-1H-indazole | Palladium on Carbon (Pd/C), H₂ or Ammonium Formate | Methanol or Ethanol | 75% |
| 3 | Sandmeyer Reaction | 7-Amino-1H-indazole | This compound | NaNO₂, HCl, H₂SO₄, Potassium Iodide (KI) | Water | 71% |
Synthesis Pathway Visualization
The logical flow of the synthesis from the starting material to the final product is illustrated in the diagram below.
Caption: Synthetic route to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 7-Nitro-1H-indazole
This step involves the diazotization of 6-nitro-o-toluidine (also known as 2-methyl-6-nitroaniline) followed by in situ cyclization to form the indazole ring.
Materials:
-
6-Nitro-o-toluidine (10 g, 0.065 mol)
-
Glacial Acetic Acid (470 mL)
-
Sodium Nitrite (NaNO₂) (1.54 g, 0.06 mol)
-
Water (9 mL)
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 6-nitro-o-toluidine in glacial acetic acid with stirring.[1]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the aqueous sodium nitrite solution to the stirred solution of 6-nitro-o-toluidine.
-
Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.
-
Dissolve the resulting residue in ice water (approximately 200 mL).
-
The product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under a vacuum to yield 7-nitro-1H-indazole as a yellow solid.[1]
Step 2: Synthesis of 7-Amino-1H-indazole
This step involves the reduction of the nitro group of 7-nitro-1H-indazole to an amino group using catalytic hydrogenation.
Materials:
-
7-Nitro-1H-indazole (10 g, 0.061 mol)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol (200 mL)
-
Hydrogen gas (H₂) or Ammonium Formate
Procedure:
-
To a solution of 7-nitro-1H-indazole in methanol or ethanol, add 10% Pd/C.
-
The mixture is then subjected to hydrogenation. This can be achieved by placing the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) or by adding a hydrogen source such as ammonium formate.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed (monitoring by TLC).
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1H-indazole, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
This final step is a Sandmeyer reaction, where the amino group of 7-amino-1H-indazole is converted to a diazonium salt and subsequently displaced by iodide.
Materials:
-
7-Amino-1H-indazole (8 g, 0.06 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water
-
Ice
Procedure:
-
Suspend 7-amino-1H-indazole in a mixture of water and concentrated hydrochloric and sulfuric acids in a reaction vessel.
-
Cool the suspension to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains between 0-5°C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
References
7-Iodo-1H-indazole: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and characterization of 7-Iodo-1H-indazole, a halogenated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific isomer, this document consolidates known information and provides predicted values and general protocols based on closely related analogs.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. While experimental data is sparse, a combination of supplier information and computational predictions allows for a reasonable estimation of its key characteristics.
| Property | Value | Source |
| CAS Number | 945761-94-4 | Chemical Supplier Databases[1][2] |
| Molecular Formula | C₇H₅IN₂ | |
| Molecular Weight | 244.03 g/mol | Chemical Supplier Databases[1] |
| Appearance | Likely a solid | Inferred from related iodo-indazoles |
| Melting Point | No experimental data available. For comparison, the melting point of 6-Iodo-1H-indazole is 207.0 to 211.0 °C and 7-Bromo-1H-indazole is 126-130 °C. | Predicted |
| Boiling Point | 358.2 °C at 760 mmHg (Predicted) | iChemical[1] |
| Density | 2.082 g/cm³ (Predicted) | iChemical[1] |
| Solubility | No experimental data available. Likely soluble in organic solvents like DMSO and methanol. | Predicted |
| pKa | No experimental data available. For comparison, the predicted pKa of 6-Iodo-1H-indazole is 12.96 ± 0.40. The pKa of the unsubstituted 1H-indazole is approximately 13.86 for the N-H proton.[3][4] | Predicted |
| LogP | No experimental data available. For comparison, the predicted XLogP3 for 6-iodo-1H-indazole is 2.4.[5] | Predicted |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of this compound.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
NH Proton: A broad singlet in the downfield region (typically >10 ppm in DMSO-d₆), which is exchangeable with D₂O.
-
Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the indazole ring.
Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Carbons: Signals corresponding to the seven carbon atoms of the indazole ring will appear in the aromatic region (typically 100-150 ppm). The carbon atom attached to the iodine (C7) will show a characteristic upfield shift compared to the other carbons due to the heavy atom effect.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the proton signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns to assign the signals to the respective protons and carbons of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 244.03, corresponding to the molecular weight of this compound.
-
Isotope Peak (M+1): A smaller peak at m/z = 245.03, corresponding to the natural abundance of ¹³C.
-
Fragmentation Peaks: Characteristic fragments resulting from the loss of iodine, HCN, or other neutral molecules.
General Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Spectral Features:
-
N-H Stretch: A characteristic absorption band in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the indazole ring.
-
C=N and C=C Stretching: Absorption bands in the region of 1450-1650 cm⁻¹ due to the stretching vibrations of the C=N and C=C bonds in the aromatic rings.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-I Stretching: A weak absorption band in the fingerprint region (below 700 cm⁻¹).
General Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through various synthetic routes, often involving the iodination of a suitable indazole precursor. A logical workflow for its synthesis and subsequent characterization is crucial for obtaining a pure and well-characterized compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-Iodo-1H-indazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of the chemical shifts (δ), and coupling constants (J) based on established principles of NMR spectroscopy and comparative data from analogous substituted indazoles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Numbering
The structural analysis by NMR is based on the standardized numbering system for the indazole ring, as illustrated in the following diagram. This numbering is crucial for the correct assignment of signals in both ¹H and ¹³C NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆. The presence of the iodine atom at the C7 position is expected to deshield the adjacent proton (H-6) and influence the chemical shifts of the other aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~13.0 | br s | - |
| H-3 | ~8.1 | s | - |
| H-4 | ~7.5 | t | J = 7.5 |
| H-5 | ~7.1 | d | J = 7.5 |
| H-6 | ~7.8 | d | J = 7.5 |
br s = broad singlet, s = singlet, t = triplet, d = doublet
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data are presented below. The iodine atom's substitution at C7 is expected to cause a significant upfield shift for C7 due to the heavy atom effect, while other carbon chemical shifts will also be influenced.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~121 |
| C-5 | ~127 |
| C-6 | ~122 |
| C-7 | ~95 |
| C-7a | ~129 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.[1]
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent for the analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives as it can help in observing the exchangeable N-H proton.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the selected deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Temperature: Standard room temperature (e.g., 298 K) is typically sufficient.
¹H NMR Acquisition
-
Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[1]
-
Acquisition Time: An acquisition time of 2-4 seconds should be sufficient.[1]
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are generally adequate.[1]
-
¹³C NMR Acquisition
-
Decoupling: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]
-
-
Spectral Editing: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete NMR spectral analysis of this compound, from sample preparation to structural elucidation.
Caption: A logical workflow for the NMR analysis of this compound.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound. Researchers can use this information as a reference for confirming the identity and purity of their synthesized or purchased material. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, and to compare the experimental data with the predictions laid out in this document.
References
An In-depth Technical Guide to the Solubility of 7-Iodo-1H-indazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and expected solubility trends based on the compound's structure and the properties of common organic solvents.
Physicochemical Properties and Predicted Solubility
This compound possesses a rigid bicyclic aromatic structure with a nonpolar iodine atom and a polar N-H group within the indazole ring. This combination of features suggests that its solubility will be highly dependent on the solvent's properties. Generally, it is anticipated to have low solubility in water and higher solubility in organic solvents. The presence of the N-H group allows for hydrogen bonding, potentially enhancing solubility in polar protic solvents, while the aromatic rings and the iodine atom contribute to van der Waals interactions, favoring solubility in a range of organic solvents.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in common organic solvents is not widely reported in peer-reviewed literature. The following table provides a template for researchers to populate with experimentally determined values. Based on the solubility of structurally similar compounds, a qualitative prediction is included.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |
| Methanol | Polar Protic | Slightly Soluble to Soluble | Data not available |
| Ethanol | Polar Protic | Slightly Soluble | Data not available |
| Acetone | Polar Aprotic | Slightly Soluble | Data not available |
| Acetonitrile | Polar Aprotic | Slightly Soluble | Data not available |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Data not available |
| Chloroform | Nonpolar | Slightly Soluble | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, THF)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To remove any remaining suspended solid particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the thermodynamic solubility.
-
Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of this compound.
Application in Drug Discovery: Role as a Kinase Inhibitor Scaffold
This compound is a valuable building block in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indazole core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The iodine atom at the 7-position provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds to be screened for inhibitory activity against specific kinases.
Signaling Pathway Context
Caption: Synthetic workflow from this compound to potential kinase inhibitors for therapeutic intervention.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is critical for the successful application of this compound in drug discovery and development, enabling appropriate solvent selection for chemical reactions, formulation, and biological screening assays.
The Dawn of a Scaffold: A Technical Guide to the Historical Context and Discovery of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have enabled the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide navigates the historical origins of substituted indazoles, charting their discovery, the evolution of their synthesis, and the seminal discoveries of their biological activities that foreshadowed the vast therapeutic potential of this remarkable heterocyclic system.
The Genesis of a Scaffold: Pioneering Synthetic Strategies
The narrative of substituted indazoles commences in the late 19th century, with foundational work by pioneering chemists that laid the groundwork for what would become a cornerstone of drug discovery.
The Fischer Indazolone Synthesis (circa 1883)
The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his seminal work, he prepared an oxo-substituted derivative, indazolone, rather than the parent indazole.[1] This early work was a pivotal first step in identifying and constructing this novel heterocyclic system.
Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]
-
Starting Material: o-Hydrazinobenzoic acid.
-
Procedure: o-Hydrazinobenzoic acid was heated, which induced an intramolecular condensation and cyclization. The reaction proceeds through the loss of a water molecule to form 3-indazolone.
-
Reaction Conditions: The starting material was heated. While specific temperatures and reaction times were not meticulously documented in the initial reports, they are understood to be elevated.
-
Observations: Fischer observed the formation of a new heterocyclic system, which he named "indazol."
The Jacobson Indazole Synthesis (1893)
A significant leap forward in indazole synthesis was achieved by Jacobson. This method provided a direct route to the indazole core from readily available starting materials. A detailed procedure based on the Jacobson method, as reported in Organic Syntheses, provides a clear example of this classical approach.
Experimental Protocol: A Jacobson-type Synthesis of 1H-Indazole
This protocol is a well-established method for the preparation of the parent 1H-indazole, based on the principles of the Jacobson synthesis.
-
Starting Materials: o-Toluidine, glacial acetic acid, acetic anhydride, sodium nitrite, nitric acid.
-
Procedure:
-
o-Toluidine is acetylated by reacting it with a mixture of glacial acetic acid and acetic anhydride.
-
The resulting o-acetotoluidide is then nitrosated at low temperature (1-4 °C) by introducing nitrous gases, generated from the reaction of nitric acid with sodium nitrite. This forms N-nitroso-o-acetotoluidide.[2]
-
The N-nitroso-o-acetotoluidide solution is poured into ice water, and the separated oil is extracted with benzene.
-
The benzene solution is allowed to stand, during which the N-nitroso compound rearranges and cyclizes to form 1-acetyl-1H-indazole.
-
The 1-acetyl-1H-indazole is then hydrolyzed by heating, and the resulting indazole is extracted from the reaction mixture with hydrochloric acid.
-
The acidic extract is neutralized with ammonia to precipitate the crude indazole.
-
The crude indazole is purified by vacuum distillation.[2]
-
The von Auwers Indazole Synthesis
General Scheme: von Auwers Indazole Synthesis
-
Starting Materials: An o-nitrobenzylidene chloride and a primary amine or hydrazine.
-
Procedure: The synthesis involves the condensation of the o-nitrobenzylidene chloride with the amine or hydrazine, which is then followed by a reductive cyclization. The nitro group is reduced to an amino group, which subsequently attacks the imine carbon to form the indazole ring.
-
Reaction Conditions: The specific conditions, particularly the choice of reducing agent, would vary.
Early Discoveries of Biological Activity and Key Derivatives
The synthetic methodologies developed in the late 19th and early 20th centuries paved the way for the exploration of the biological properties of substituted indazoles.
Anti-inflammatory Properties: The Case of Benzydamine
One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.
Synthesis of Benzydamine
The synthesis of Benzydamine involves the reaction of an N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is then reduced with sodium thiosulfate to a transient hydrazine, which undergoes spontaneous internal hydrazide formation. The resulting enolate is then treated with 3-chloro-1-dimethylaminopropane to yield Benzydamine. A more detailed, multi-step synthesis of a Benzydamine derivative is outlined in the patent literature, starting from 2-amino-5-benzyl methyl benzoate.[3][4]
Experimental Protocol: General Synthesis of Benzydamine
A common synthetic route involves the condensation of 1-benzyl-3-hydroxy-1H-indazole sodium salt with 1-chloro-3-dimethylaminopropane.[5]
-
Step 1: Formation of 1-benzyl-3-hydroxy-1H-indazole: This intermediate can be prepared from N-benzyl methyl anthranilate through diazotization and cyclization.
-
Step 2: Alkylation: The sodium salt of 1-benzyl-3-hydroxy-1H-indazole is reacted with 1-chloro-3-dimethylaminopropane to yield crude Benzydamine.
-
Purification: The crude product can be purified by steam distillation followed by dissolution in a non-polar solvent like n-hexane to remove impurities, and subsequent treatment with hydrochloric acid to precipitate Benzydamine hydrochloride.[5]
Antiemetic Properties: The Discovery of Granisetron
The development of Granisetron in the mid-1980s by Beecham Pharmaceuticals marked a significant milestone in the application of substituted indazoles in medicine.[3] Granisetron is a potent and selective 5-HT3 receptor antagonist, widely used to manage nausea and vomiting induced by chemotherapy and radiotherapy.[3]
Synthesis of Granisetron
The chemical synthesis of Granisetron typically involves the coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[3]
Experimental Protocol: Synthesis of Granisetron
-
Step 1: Activation of 1-methyl-indazole-3-carboxylic acid: 1-methyl-indazole-3-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in a suitable solvent (e.g., dichloromethane or chloroform) with a catalyst like N,N-dimethylformamide (DMF) to form the acyl chloride.
-
Step 2: Amide Bond Formation: The resulting acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of an acid-binding agent (e.g., dimethylamine or triethylamine) to form Granisetron.
-
Work-up and Purification: The reaction mixture is typically washed with water and a saturated solution of sodium bicarbonate. The product is then isolated and purified.
-
Salt Formation: For pharmaceutical use, Granisetron is often converted to its hydrochloride salt by treatment with an ethanol solution of hydrogen chloride. The salt is then crystallized and recrystallized to obtain the final product.
Modern Applications: Indazoles as Kinase Inhibitors
In recent decades, the indazole scaffold has become a cornerstone in the development of small-molecule kinase inhibitors, particularly in the field of oncology. The ability of the indazole ring system to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases has made it a "privileged" fragment in kinase inhibitor design.
Quantitative Data on Indazole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key indazole-based kinase inhibitors against a panel of clinically relevant protein kinases.
| Inhibitor | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-Kit | 1.7 | |
| Pazopanib | VEGFR1 | 10 |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 84 | |
| c-Kit | 74 |
Data compiled from various sources.
Experimental Protocol: IC50 Determination for Kinase Inhibitors
The determination of the IC50 value is a critical experiment in the evaluation of kinase inhibitors. The following is a representative protocol for a cell-free kinase assay.
-
Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase.
-
Materials:
-
Recombinant purified protein kinase of interest.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Indazole-based kinase inhibitor (test compound).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
A serial dilution of the indazole inhibitor is prepared.
-
The kinase, its substrate, and the inhibitor are incubated together in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence or fluorescence).
-
Control reactions (without inhibitor and without kinase) are run in parallel.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted indazoles are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.
VEGFR/PDGFR/c-Kit Signaling Pathway
Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). These receptors are crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. By inhibiting these receptors, indazole-based drugs can effectively cut off the blood supply to tumors.
5-HT3 Receptor Signaling
Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors, which are ligand-gated ion channels. When activated by serotonin (5-HT), these channels open, allowing the influx of cations, which leads to neuronal depolarization and the transmission of the emetic signal. Granisetron, as a competitive antagonist, prevents serotonin from binding to these receptors, thereby inhibiting this signaling cascade.
Conclusion
The journey of substituted indazoles, from their initial synthesis in the late 19th century to their current status as a "privileged scaffold" in modern drug discovery, is a testament to the enduring power of fundamental chemical research and the intricate dance between chemical structure and biological function. The pioneering work of chemists like Fischer, Jacobson, and von Auwers provided the essential tools to construct this versatile scaffold. Subsequent pharmacological investigations unveiled the immense therapeutic potential locked within the indazole core, leading to the development of important drugs like Benzydamine and Granisetron. The modern era of drug discovery has further solidified the importance of the indazole moiety, particularly in the design of targeted therapies such as kinase inhibitors. The continued exploration of this remarkable heterocyclic system promises to yield new and improved therapeutic agents for a wide range of human diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for synthesizing benzydamine hydrochloride impurity B - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents [patents.google.com]
- 5. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]
Preliminary Biological Activity Screening of 7-Iodo-1H-indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Halogenation of this scaffold has been shown to significantly modulate biological efficacy. This technical guide focuses on the preliminary biological activity screening of a specific, yet underexplored subclass: 7-Iodo-1H-indazole derivatives. While direct biological data for this subclass is scarce in publicly available literature, this document provides a comprehensive framework for its investigation. By summarizing data from structurally related halogenated indazoles, this guide offers insights into potential anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided to facilitate further research and drug discovery efforts in this promising area.
Introduction
Indazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. The indazole nucleus is a key component in several approved drugs, including the anti-inflammatory agent Bendazac, the antiemetic Granisetron, and the kinase inhibitor Pazopanib. The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.
Halogenation is a common strategy in drug design to enhance the biological activity, metabolic stability, and lipophilicity of lead compounds. The introduction of a halogen atom, such as iodine, at the 7-position of the 1H-indazole ring is an intriguing, yet largely unexplored, modification. The unique electronic and steric properties of the iodine atom could lead to novel interactions with biological targets, potentially resulting in enhanced or novel therapeutic activities.
This guide outlines a systematic approach to the preliminary biological activity screening of this compound derivatives, focusing on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis of this compound Derivatives
The synthesis of this compound serves as a crucial first step for further derivatization and biological screening. A reported method involves the diazotization of 6-nitro-o-toluidine to yield 7-nitro-1H-indazole, followed by hydrogenation to the corresponding amine and subsequent iodination. This key intermediate can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to generate a library of this compound derivatives.
A potential synthetic pathway is outlined below:
A detailed experimental protocol for the synthesis of the parent this compound is provided in the Experimental Protocols section.
Anticancer Activity Screening
Indazole derivatives have shown significant promise as anticancer agents, with several compounds targeting protein kinases involved in cancer cell proliferation and survival. The introduction of a halogen at various positions on the indazole ring has been shown to influence anticancer potency.
Comparative Data of Halogenated Indazole Derivatives
To infer the potential anticancer activity of this compound derivatives, the following table summarizes the in vitro cytotoxic activity of various halogenated indazole analogues against different cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 6-Bromo | 4T1 (Breast) | 0.23 | [1][2] |
| A549 (Lung) | 1.15 | [1][2] | ||
| HCT116 (Colon) | 0.56 | [1][2] | ||
| 6o | 5-Bromo | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >10 | [3] | ||
| 3b | - | WiDr (Colon) | 27.20 | [4] |
| 3c | - | WiDr (Colon) | >50 | [4] |
| 5k | - | Hep-G2 (Liver) | 3.32 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Potential Signaling Pathway
Many indazole derivatives exert their anticancer effects by inducing apoptosis. A plausible mechanism of action for active this compound derivatives could involve the intrinsic apoptosis pathway.
Anti-inflammatory Activity Screening
Indazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokines.
Comparative Data of Indazole Derivatives
The following table shows the anti-inflammatory activity of some indazole derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | 23.42 | [5] |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [5] |
| 6-Nitroindazole | COX-2 Inhibition | 19.22 | [5] |
| Indazole | IL-1β Inhibition | 120.59 | |
| 5-Aminoindazole | IL-1β Inhibition | 220.46 | |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g)
-
This compound derivatives
-
Carrageenan (1% w/v in saline)
-
Plethysmometer or calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats. Administer the reference drug to a positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity Screening
The indazole scaffold is also present in compounds with antimicrobial activity. Halogenation can significantly impact the antimicrobial spectrum and potency.
Comparative Data of Halogenated Indazole and Indole Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for some halogenated indazole and indole derivatives against various microbial strains.
| Compound | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |
| Indazole 2 | - | E. faecalis | >128 | [6] |
| Indazole 3 | - | E. faecalis | 64-128 | [6] |
| Indazole 5 | - | S. aureus | 64-128 | [6] |
| 6-bromo-4-iodoindole | 6-Bromo, 4-Iodo | S. aureus | 20-30 | [7] |
| 4-bromo-6-chloroindole | 4-Bromo, 6-Chloro | S. aureus | 30 | [7] |
Note: Data for halogenated indoles are included to highlight the potential impact of di-halogenation on antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives dissolved in DMSO
-
Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While the biological activities of this compound derivatives have not been extensively reported, the known pharmacological profiles of other halogenated indazoles suggest that this subclass holds significant potential as a source of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating the preliminary biological screening of these compounds. The presented comparative data, detailed experimental protocols, and workflow diagrams offer a solid foundation for researchers to explore the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives, thereby contributing to the advancement of drug discovery and development. Further investigation into the structure-activity relationships of this specific subclass is warranted to unlock their full therapeutic potential.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystal Structure Determination of 7-Iodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure determination of 7-Iodo-1H-indazole. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols for its synthesis and crystallization, along with a generalized, robust workflow for its single-crystal X-ray diffraction analysis. To illustrate the expected crystallographic outcomes, data from the closely related compound, 4-iodo-1H-pyrazole, is presented. This guide is intended to serve as a detailed resource for researchers in structural biology and medicinal chemistry, facilitating the structural elucidation of this and similar heterocyclic compounds.
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component of numerous pharmacologically active compounds. The introduction of an iodine atom at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of novel therapeutic agents.
The precise three-dimensional arrangement of atoms within a molecule, which can be definitively determined by single-crystal X-ray crystallography, is fundamental to understanding its structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide details the necessary steps to achieve this for this compound.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound proceeds via a multi-step route starting from 7-nitro-1H-indazole. The general protocol is as follows:
-
Reduction of 7-nitro-1H-indazole: 7-nitro-1H-indazole is reduced to 7-amino-1H-indazole. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Diazotization of 7-amino-1H-indazole: The resulting 7-amino-1H-indazole is then diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
-
Iodination: The diazonium salt is subsequently treated with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding this compound.
-
Purification and Crystallization: The crude product is purified by a suitable method, such as column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes), to yield single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: A Generalized Workflow
The determination of the crystal structure of this compound would follow a standard procedure for small molecule crystallography.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions, free of cracks and defects) is selected under a microscope.[1] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.[2]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) within the X-ray diffractometer.[3] X-ray diffraction data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves integration of the diffraction spots and correction for various experimental factors such as absorption.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An initial model of the molecule is built into this map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[3][4][5][6]
Data Presentation: An Illustrative Example
As the crystallographic data for this compound is not available, the data for a structurally related compound, 4-iodo-1H-pyrazole (CCDC deposition number: 2271964), is presented below for illustrative purposes.[7]
Crystal Data and Structure Refinement for 4-iodo-1H-pyrazole[7]
| Parameter | Value |
| Empirical formula | C₃H₃IN₂ |
| Formula weight | 193.97 |
| Temperature | 172 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Cmme |
| Unit cell dimensions | |
| a | 6.9383(6) Å |
| b | 5.5231(5) Å |
| c | 13.077(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 501.13(8) ų |
| Z | 4 |
| Density (calculated) | 2.571 Mg/m³ |
| Absorption coefficient | 6.23 mm⁻¹ |
| F(000) | 352 |
| Data collection | |
| Theta range for data collection | 3.1 to 31.1° |
| Index ranges | -10<=h<=9, -8<=k<=8, -19<=l<=19 |
| Reflections collected | 5294 |
| Independent reflections | 483 [R(int) = 0.039] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 483 / 0 / 25 |
| Goodness-of-fit on F² | 1.14 |
| Final R indices [I>2sigma(I)] | R1 = 0.015, wR2 = 0.034 |
| R indices (all data) | R1 = 0.016, wR2 = 0.035 |
| Largest diff. peak and hole | 0.67 and -0.62 e.Å⁻³ |
Atomic Coordinates and Equivalent Isotropic Displacement Parameters for 4-iodo-1H-pyrazole[7]
| Atom | x | y | z | U(eq) [Ų] |
| I(1) | 0.2500 | 0.2500 | 0.3801(1) | 0.021(1) |
| N(1) | 0.2500 | 0.7500 | 0.1856(1) | 0.019(1) |
| C(1) | 0.2500 | 0.5000 | 0.2234(1) | 0.017(1) |
| C(2) | 0.2500 | 0.5000 | 0.3321(1) | 0.018(1) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of this compound.
Conclusion
This technical guide has outlined the essential steps for the synthesis and X-ray crystal structure determination of this compound. While the specific crystallographic data for this compound is not yet publicly available, the provided protocols and the illustrative data from a related molecule offer a clear and comprehensive roadmap for researchers. The successful elucidation of the crystal structure of this compound will be invaluable for advancing drug discovery efforts that utilize this versatile chemical scaffold.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. fiveable.me [fiveable.me]
- 4. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ou.edu [ou.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermal Stability and Decomposition Profile of 7-Iodo-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development due to its versatile role as a synthetic intermediate. The presence of the iodo-substituent at the 7-position of the indazole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, particularly during synthetic transformations that may involve elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition profile.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below. These values are critical for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂ | - |
| Molecular Weight | 244.03 g/mol | - |
| Appearance | Off-white to light yellow powder (Expected) | General knowledge |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Computationally predicted values for similar compounds suggest it would be high, likely >350°C.[1] | [1] |
| Flash Point (°C) | Computationally predicted values for similar compounds are in the range of 190-200°C.[1] | [1] |
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Hypothetical Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step decomposition is anticipated, primarily driven by the cleavage of the C-I bond.
| Parameter | Hypothetical Value | Interpretation |
| Onset Decomposition Temperature (Tₒ) | ~200 - 220 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tₚ) | ~230 - 250 °C | The temperature of the maximum rate of mass loss. |
| Mass Loss (%) | ~52% | Corresponds to the theoretical loss of an iodine atom. |
| Residue at 600 °C (%) | Variable | Dependent on secondary decomposition of the indazole ring. |
Hypothetical Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, and decomposition events.
| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Melting | Not Available | Not Available | Not Available | A sharp endothermic peak would indicate the melting point. |
| Decomposition | ~200 - 220 °C | ~230 - 250 °C | Exothermic (Expected) | An exothermic event coinciding with mass loss in TGA confirms decomposition. The thermal decomposition of halogenated indazoles can have enthalpies ranging from 2.5 to 125.1 kJ/mol.[1] |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tₒ) and the peak decomposition temperature (Tₚ) from the derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss at different stages of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the decomposition point observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Plausible Thermal Decomposition Pathway
The primary thermal decomposition pathway for this compound is expected to be initiated by the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.
Caption: Plausible thermal decomposition pathway for this compound.
Decomposition Profile and Potential Hazards
Based on the structure of this compound, its thermal decomposition is likely to proceed via the following stages:
-
Initial Decomposition: The primary and most likely initial step is the cleavage of the C-I bond, releasing iodine vapor and forming an indazolyl radical. This is consistent with the known chemistry of iodo-aromatic compounds, where the C-I bond is significantly weaker than C-H, C-N, or C-C bonds. The release of iodine is a key safety consideration due to its corrosive and toxic nature.
-
Secondary Decomposition: At higher temperatures, the indazolyl radical can undergo further reactions, including:
-
Dimerization and Polymerization: Radicals can combine to form higher molecular weight species.
-
Ring Opening and Fragmentation: The indazole ring itself may fragment, leading to the formation of smaller, volatile molecules such as nitrogen gas (N₂), hydrogen cyanide (HCN), and various hydrocarbon fragments.
-
Potential Hazards:
-
Release of Toxic Vapors: The decomposition of this compound can release iodine vapor, which is a respiratory and eye irritant.
-
Exothermic Reaction: The decomposition process is likely to be exothermic, which could lead to a runaway reaction if not properly controlled, especially on a large scale.
-
Incompatibilities: Strong oxidizing agents, strong acids, and strong bases may promote the decomposition of this compound, even at lower temperatures.[2]
Conclusion and Recommendations
While specific experimental data for this compound is not currently available, this guide provides a scientifically grounded framework for understanding its likely thermal stability and decomposition profile. The key takeaway for researchers and drug development professionals is the anticipated thermal lability of the carbon-iodine bond, which is expected to be the primary initiation point for decomposition.
Recommendations:
-
Experimental Verification: It is imperative to conduct thorough experimental thermal analysis (TGA, DSC) on this compound to determine its actual thermal properties before use in scaled-up synthetic procedures.
-
Careful Temperature Control: When using this compound in reactions, particularly those requiring heat, careful temperature control is essential to avoid unintentional decomposition.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative side reactions that could lower the decomposition temperature.
-
Safety Precautions: Appropriate personal protective equipment (PPE), including respiratory protection, should be used when handling this compound, especially at elevated temperatures, to mitigate the risks associated with potential iodine release.
References
7-Iodo-1H-indazole: A Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-1H-indazole is emerging as a crucial heterocyclic building block in the field of materials science. Its unique structure, featuring a reactive iodine atom at the 7-position of the indazole core, allows for versatile functionalization through various cross-coupling reactions. This strategic placement of the iodine atom enables the synthesis of a wide array of novel organic materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of advanced materials and providing insights into the experimental protocols for their preparation.
The indazole scaffold itself is a privileged structure in medicinal chemistry, but its derivatives are increasingly being investigated for their potential in materials science.[1][2] The introduction of an iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are powerful tools for constructing complex organic molecules from simpler precursors.[3][4]
Synthetic Pathways and Methodologies
The primary utility of this compound in materials science lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. This allows for the straightforward introduction of various functional groups at the 7-position of the indazole ring, thereby tuning the electronic properties of the resulting molecule.
A general synthetic scheme for the functionalization of this compound is presented below. This workflow highlights the key cross-coupling reactions that can be employed to synthesize a diverse range of 7-substituted-1H-indazole derivatives.
Caption: Synthetic pathways for functionalizing this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of materials derived from this compound. Below are representative protocols for the key cross-coupling reactions.
Table 1: General Protocol for Suzuki-Miyaura Coupling of this compound
| Step | Procedure |
| 1. Reactant Preparation | In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.). |
| 2. Solvent Addition | Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, THF, or toluene) and water. |
| 3. Degassing | Degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen. |
| 4. Catalyst Addition | Under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%). |
| 5. Reaction | Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. |
| 6. Work-up | After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). |
| 7. Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. |
Table 2: General Protocol for Heck Coupling of this compound
| Step | Procedure |
| 1. Reactant Preparation | To a solution of this compound (1.0 mmol) and an alkene (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add a base (e.g., Et₃N, 2.0 mmol). |
| 2. Catalyst Addition | Add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and a phosphine ligand (e.g., PPh₃, 0.1 mmol). |
| 3. Degassing and Reaction | Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC). |
| 4. Work-up | Cool the reaction, dilute with an organic solvent, and wash with water and brine. |
| 5. Purification | Dry the organic layer, concentrate, and purify the product by column chromatography. |
Table 3: General Protocol for Buchwald-Hartwig Amination of this compound
| Step | Procedure |
| 1. Reactant Preparation | In a reaction vessel, combine this compound (1.0 equiv.), an amine (1.2 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). |
| 2. Catalyst and Ligand | Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). |
| 3. Solvent and Reaction | Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere until the starting material is consumed. |
| 4. Work-up and Purification | Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography. |
Potential Applications in Materials Science
The ability to introduce a variety of substituents at the 7-position of the indazole core allows for the fine-tuning of the material's properties for specific applications.
Organic Light-Emitting Diodes (OLEDs)
In the design of OLED materials, the electronic properties of the molecules are paramount. By attaching electron-donating or electron-withdrawing groups to the 7-position of the indazole, it is possible to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for the creation of materials that can function as efficient emitters, hosts, or charge transport materials in OLED devices.
The workflow for fabricating and characterizing an OLED device using a novel 7-substituted-1H-indazole derivative is depicted below.
Caption: Workflow for OLED fabrication and characterization.
While specific performance data for materials derived directly from this compound is still emerging in the literature, the photophysical properties of various substituted indazoles suggest their potential.[5][6] For example, tuning the substituents can lead to materials with strong fluorescence and high quantum yields, which are desirable for emissive layers in OLEDs.[6]
Organic Solar Cells (OSCs)
In the context of organic solar cells, this compound derivatives can be explored as components of donor or acceptor materials. The ability to tailor the bandgap and energy levels through functionalization is critical for achieving efficient charge separation and transport in OSCs. For instance, the indazole moiety can be incorporated into larger conjugated systems to create novel polymers or small molecules for the active layer of a solar cell.
Perovskite Solar Cells
Interestingly, related iodo-heterocyclic compounds, such as 4-iodo-1H-imidazole, have been shown to improve the performance of perovskite solar cells.[7][8][9] When introduced into the perovskite precursor, these molecules can help to reduce defects in the perovskite film, leading to a significant increase in the open-circuit voltage and overall device efficiency.[7][8][9] This suggests a potential avenue of research for this compound as an additive or as a building block for hole-transporting materials in perovskite solar cells.[10][11]
Conclusion
This compound is a promising and versatile platform for the development of advanced materials for a range of applications in materials science. Its reactivity in palladium-catalyzed cross-coupling reactions provides a straightforward route to a vast library of novel 7-substituted-1H-indazole derivatives. While the exploration of these materials is still in its early stages, the fundamental principles of molecular design suggest that targeted synthesis using this compound as a starting material can lead to the development of high-performance organic electronic devices. Further research into the synthesis and characterization of materials derived from this valuable building block is warranted to fully unlock its potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Iodo-1H-imidazole dramatically improves the open-circuit voltages of perovskite solar cells to 1.2 V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents | MDPI [mdpi.com]
- 10. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 7-Iodo-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The functionalization of the indazole nucleus is a critical strategy in the development of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds.[1][3][4] Its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis and drug discovery.[1]
This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 7-iodo-1H-indazole with aryl and heteroaryl boronic acids. The iodine atom at the C-7 position serves as an efficient leaving group for the initial oxidative addition step in the catalytic cycle, making this compound an excellent substrate for introducing molecular diversity at this position.[5][6]
Catalytic Cycle Overview
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[6][7]
-
Transmetalation: The aryl or heteroaryl group is transferred from the organoboron species to the palladium(II) complex. This step is facilitated by a base.[3][7]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general and robust protocol for the Suzuki-Miyaura coupling of this compound. The conditions are based on established procedures for the C-7 arylation of indazole scaffolds and may be optimized for specific substrates.[1]
Protocol 1: Conventional Heating
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[2][8]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[2][8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-1H-indazole product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[2][9]
Procedure:
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv).[1][2]
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water).
-
Sealing and Degassing: Securely seal the vial with a crimp cap and degas the mixture by bubbling an inert gas through it for 10-15 minutes.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-60 minutes).[1][2]
-
Workup and Purification: After cooling the vial to room temperature, perform the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling on the C-7 position of the indazole core, adapted from literature on 7-bromo-1H-indazole derivatives.[1] Given that C-I bonds are generally more reactive than C-Br bonds in oxidative addition, similar or improved yields can be expected for this compound.[6]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) & Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 4 h | ~70-85% | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 2 h (MW) | ~80-90% | [1] |
| 3 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 2 h (MW) | ~75-80% | [1] |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 2 h (MW) | ~65-75% | [1] |
Yields are estimated based on reported data for analogous 7-bromo-indazole substrates and may vary depending on the specific boronic acid and precise reaction conditions.
Visualized Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of 7-aryl-1H-indazoles via Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: This may stem from an inactive catalyst, an inappropriate base, or insufficient temperature.[5] Ensure the catalyst is handled under an inert atmosphere. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents. The presence of water is often crucial for the activity of inorganic bases.[5]
-
Dehalogenation: The replacement of iodine with a hydrogen atom can be a competing side reaction.[5] This can sometimes be minimized by using a slight excess of the boronic acid (1.2-1.5 equivalents).[5]
-
Protodeboronation: Boronic acids can hydrolyze back to the corresponding arene, especially with heteroaryl boronic acids.[6] Using boronic acid pinacol esters can improve stability.[6] Running the reaction under anhydrous conditions (if compatible with the chosen base system) can also mitigate this issue.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology is particularly valuable for the synthesis of 7-amino-1H-indazole derivatives from 7-iodo-1H-indazole, offering a direct route to introduce diverse amine functionalities with high efficiency and broad functional group tolerance.
These application notes provide detailed protocols and guidance for performing the Buchwald-Hartwig amination on this compound with primary aliphatic amines, secondary aliphatic amines, and aryl amines.
Reaction Principle
The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine in the presence of a phosphine ligand and a base. The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, coordination of the amine and subsequent deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to afford the desired 7-amino-1H-indazole product and regenerate the active Pd(0) catalyst. The choice of ligand and base is critical for achieving high yields and selectivity, especially with substrates like this compound that possess an acidic N-H proton.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine types. These conditions are based on successful reactions with structurally similar substrates, such as halo-7-azaindoles and other haloindazoles, and may require optimization for specific substrates.[1][2]
Table 1: Reaction Conditions for Amination with Primary Aliphatic Amines
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | RuPhos Pd G3 (2-4 mol%) | Other bulky biarylphosphine ligand precatalysts can be screened. |
| Ligand | RuPhos (included in precatalyst) | |
| Base | LiHMDS (1.0 M in THF, 2.0-2.5 equiv) | Critical for unprotected N-H substrates to minimize side reactions. |
| Solvent | Anhydrous THF or Dioxane | Ensure solvent is thoroughly degassed. |
| Temperature | 60-80 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Table 2: Reaction Conditions for Amination with Secondary Aliphatic Amines
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) | RuPhos precatalysts can also be effective. |
| Ligand | XPhos (included in precatalyst) | |
| Base | NaOtBu (2.0 equiv) or LiHMDS (2.0-2.5 equiv) | NaOtBu can be effective, but LiHMDS is often preferred for N-H heterocycles. |
| Solvent | Anhydrous Toluene or Dioxane | Ensure solvent is thoroughly degassed. |
| Temperature | 80-110 °C | Higher temperatures are generally required compared to primary amines. |
| Reaction Time | 16-24 h | Monitor by TLC or LC-MS. |
Table 3: Reaction Conditions for Amination with Aryl Amines
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2-4 mol%) or Pd₂(dba)₃ (2 mol%) | If using Pd₂(dba)₃, a separate ligand must be added. |
| Ligand | XPhos (4-8 mol% if using Pd₂(dba)₃) | |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) | Weaker bases are often sufficient for aryl amines. |
| Solvent | Anhydrous Dioxane or Toluene | Ensure solvent is thoroughly degassed. |
| Temperature | 100-120 °C | Generally requires higher temperatures. |
| Reaction Time | 18-24 h | Monitor by TLC or LC-MS. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are essential for optimal results.
-
The choice of palladium precatalyst and ligand may need to be optimized for specific amine coupling partners.
Protocol 1: Coupling of this compound with a Primary Aliphatic Amine
This protocol is adapted from procedures for the amination of unprotected halo-7-azaindoles.[1]
Materials:
-
This compound
-
Primary aliphatic amine (1.2 equiv)
-
RuPhos Pd G3 precatalyst (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0-2.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and the RuPhos Pd G3 precatalyst (0.02-0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe, followed by the primary aliphatic amine (1.2 mmol, 1.2 equiv).
-
Stir the mixture at room temperature and add the LiHMDS solution (2.0-2.5 mL, 2.0-2.5 mmol) dropwise.
-
Seal the Schlenk tube and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling of this compound with a Secondary Aliphatic Amine
Materials:
-
This compound
-
Secondary aliphatic amine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the XPhos Pd G3 precatalyst (0.02-0.04 mmol), and NaOtBu (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene (5 mL) and the secondary aliphatic amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Coupling of this compound with an Aryl Amine
Materials:
-
This compound
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04-0.08 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) and anhydrous dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 7-amino-1H-indazole derivatives. The selection of an appropriate palladium precatalyst, a bulky biarylphosphine ligand, and a suitable base is paramount for achieving high yields, particularly when dealing with an unprotected N-H moiety. The protocols provided herein serve as a robust starting point for the successful amination of this compound, enabling the synthesis of diverse libraries of compounds for drug discovery and development. Researchers should consider that optimization of reaction conditions may be necessary for specific amine substrates to achieve optimal outcomes.
References
Optimizing Sonogashira Coupling Conditions for 7-Iodo-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of Sonogashira coupling reactions involving 7-Iodo-1H-indazole. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Its application is widespread in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often allowing for milder reaction conditions compared to other haloindazoles.[1]
Core Concepts and Optimization Strategy
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The optimization of this reaction for this compound involves the systematic variation of several key parameters to achieve the desired product in high yield and purity. These parameters include the choice of palladium catalyst and ligand, the copper source, the base, the solvent, and the reaction temperature.
A critical consideration for reactions involving N-heterocycles like indazole is the potential for N-H reactivity. For Sonogashira couplings at the 3-position of the indazole ring, N-protection has been shown to be essential to prevent side reactions and achieve high yields. While this document focuses on the 7-position, researchers should be aware that N-protection (e.g., with a tosyl or Boc group) may also be beneficial for optimizing the coupling at this position, depending on the specific reaction conditions and substrate.
The following sections provide summarized data from studies on related iodoindazole systems, which can serve as a strong starting point for the optimization of reactions with this compound.
Data Presentation: Sonogashira Coupling of Substituted Iodoindazoles
The following tables summarize reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with N-protected 5-bromo-3-iodoindazoles. The reactivity of the iodo-substituent at the 3-position is expected to be a good model for the reactivity at the 7-position.
Table 1: Sonogashira Coupling of N-Tosyl-5-bromo-3-iodoindazole with Various Alkynes [3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)-5-bromo-1-tosyl-1H-indazole | 85 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-bromo-1-tosyl-1H-indazole | 81 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-bromo-1-tosyl-1H-indazole | 95 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-bromo-1-tosyl-1H-indazole | 78 |
Reaction Conditions: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), Et3N, DMF, room temperature, 2-4 h.
Table 2: Sonogashira Coupling of N-Boc-5-bromo-3-iodoindazole with Various Alkynes [3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | tert-butyl 5-bromo-3-(phenylethynyl)-1H-indazole-1-carboxylate | 89 |
| 2 | 1-Hexyne | tert-butyl 5-bromo-3-(hex-1-yn-1-yl)-1H-indazole-1-carboxylate | 83 |
| 3 | Trimethylsilylacetylene | tert-butyl 5-bromo-3-((trimethylsilyl)ethynyl)-1H-indazole-1-carboxylate | 92 |
| 4 | Propargyl alcohol | tert-butyl 5-bromo-3-(3-hydroxyprop-1-yn-1-yl)-1H-indazole-1-carboxylate | 75 |
Reaction Conditions: PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), Et3N, DMF, room temperature, 2-4 h.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling reaction, which can be adapted for this compound.
Protocol 1: General Procedure for Sonogashira Coupling of N-Protected this compound
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add the N-protected this compound, PdCl2(PPh3)2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-alkynyl-1H-indazole derivative.
Protocol 2: Microwave-Assisted Sonogashira Coupling
For less reactive substrates or to accelerate the reaction, microwave irradiation can be employed.
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the N-protected this compound, Pd(PPh3)4, CuI, and Cs2CO3.
-
Add anhydrous 1,4-dioxane and the terminal alkyne.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing Sonogashira coupling conditions.
References
Effective N-Protection Strategies for 7-Iodo-1H-indazole in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-1H-indazole is a valuable building block in medicinal chemistry and drug development, frequently utilized as a scaffold for the synthesis of complex therapeutic agents. The presence of the reactive N-H group in the indazole ring often necessitates protection to ensure regioselectivity and prevent undesired side reactions during multi-step synthetic sequences, particularly in cross-coupling reactions involving the iodo-substituent. This document provides detailed application notes and protocols for the effective N-protection of this compound, focusing on commonly employed protecting groups: 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), Tetrahydropyranyl (THP), and tert-Butoxycarbonyl (Boc).
Logical Workflow for N-Protection and Subsequent Functionalization
The general strategy for utilizing N-protection in the synthesis of this compound derivatives involves a three-stage process: protection of the indazole nitrogen, functionalization at a different position (e.g., via cross-coupling at the C7-iodo position), and finally, deprotection to yield the desired product.
Caption: General workflow for the N-protection, functionalization, and deprotection of this compound.
Comparative Analysis of N-Protecting Groups
The choice of an appropriate N-protecting group is critical and depends on the planned synthetic route, including the stability required for subsequent reactions and the conditions for its eventual removal. The iodo-substituent at the 7-position is weakly electron-withdrawing, which can influence the regioselectivity of N-alkylation, often favoring the N-2 isomer.
| Protecting Group | Protection Conditions | Typical N1:N2 Ratio (Estimated) | Stability | Deprotection Conditions |
| SEM | SEM-Cl, NaH, THF, 0 °C to rt | N-2 favored | Strong bases, nucleophiles, mild acids | TBAF, THF; or aq. HCl, EtOH |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, rt | Mixture, often N-1 favored | Acid, base, most oxidizing/reducing agents | H₂, Pd/C, EtOH or MeOH |
| THP | DHP, p-TsOH (cat.), DCM, rt | Mixture | Base, nucleophiles, hydrogenolysis | Mild acid (e.g., p-TsOH, HCl in MeOH) |
| Boc | (Boc)₂O, DMAP, THF, rt | N-1 generally favored | Base, hydrogenolysis, mild acid | Strong acid (TFA, HCl) |
Note: The N1:N2 ratios are estimations based on general principles for substituted indazoles and may vary depending on the specific reaction conditions. Experimental verification is recommended.
Experimental Protocols
SEM (2-(Trimethylsilyl)ethoxymethyl) Protection
The SEM group is known for its robustness and its ability to direct lithiation at the C-3 position upon N-2 protection.
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers.
Deprotection Protocol:
-
With Fluoride: Dissolve the N-SEM protected 7-iodo-indazole in THF and treat with tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at room temperature or with gentle heating.
-
With Acid: Dissolve the N-SEM protected 7-iodo-indazole in ethanol and treat with aqueous HCl, followed by refluxing.
Benzyl (Bn) Protection
The benzyl group is a versatile and widely used protecting group, readily removed by hydrogenolysis.
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous dimethylformamide (DMF) (0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the N-1 and N-2 isomers. A patent describes the synthesis of 1-benzyl-3-iodo-1H-indazole, suggesting the N-1 isomer can be selectively prepared.
Deprotection Protocol:
-
Dissolve the N-benzyl protected 7-iodo-indazole in ethanol or methanol.
-
Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected indazole.
THP (Tetrahydropyranyl) Protection
The THP group is an acid-labile protecting group, making it suitable for synthetic routes that avoid acidic conditions.
Protection Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) (0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volumes), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Deprotection Protocol:
-
Dissolve the N-THP protected 7-iodo-indazole in methanol.
-
Add a catalytic amount of p-TsOH·H₂O or another acid catalyst.
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is a standard protecting group in organic synthesis, known for its stability under a wide range of conditions and its removal under acidic conditions.
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Deprotection Protocol:
-
Dissolve the N-Boc protected 7-iodo-indazole in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
Signaling Pathways and Logical Relationships
The choice of protecting group and its position (N-1 vs. N-2) can significantly influence the outcome of subsequent reactions. For instance, N-2 protection is often a prerequisite for successful C-3 functionalization via lithiation.
Caption: Influence of N-protection regiochemistry on subsequent functionalization pathways of this compound.
Conclusion
The selection of an appropriate N-protection strategy for this compound is a critical step in the design of efficient multi-step syntheses. The SEM group offers high stability and the potential for directed C-3 functionalization. The benzyl group provides a robust alternative that is easily removed under neutral conditions. The THP and Boc groups are suitable for syntheses requiring mild acidic deprotection conditions. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to select and implement the most appropriate protecting group strategy for their specific synthetic needs. Careful optimization of reaction conditions is recommended to achieve the desired regioselectivity and yield for the N-protection of this compound.
Application Notes and Protocols for the Regioselective Functionalization of the 7-Iodo-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 7-iodo-1H-indazole scaffold. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which offer efficient and modular approaches to introduce molecular diversity at the C7 position of the indazole core.
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Regioselective functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The this compound isomer serves as a valuable precursor for such functionalization, with the carbon-iodine bond being particularly amenable to a variety of cross-coupling reactions. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing researchers with the necessary tools to synthesize a diverse library of 7-substituted-1H-indazoles.
Synthesis of this compound
The starting material, this compound, can be synthesized from 7-nitro-1H-indazole through a two-step sequence involving reduction of the nitro group to an amino group, followed by a Sandmeyer-type iodination.
Key Functionalization Reactions
The regioselective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The following sections provide an overview, quantitative data, and detailed protocols for the most common transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 7-position of the indazole ring.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | 78 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2.5 eq) | t-BuOH/H₂O (5:1) | 80 | 24 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) and water
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-indazole.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the introduction of terminal alkynes at the 7-position of the indazole ring, providing a gateway to a variety of further transformations.
Quantitative Data Summary: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | 5 | DIPA | DMF | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Piperidine | Toluene | 70 | 12 | 82 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | 5 | Cs₂CO₃ (2 eq) | Dioxane | 100 | 16 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Et₃N, DIPA, piperidine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a wide range of 7-amino-1H-indazole derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5 eq) | Dioxane | 110 | 24 | 76 |
| 3 | n-Butylamine | G3-XPhos (1) | - | LHMDS (2 eq) | THF | 80 | 16 | 88 |
| 4 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | Cs₂CO₃ (2 eq) | t-Amyl alcohol | 90 | 20 | 79 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst and ligand (or a pre-formed catalyst, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, the base, the palladium precatalyst, and the ligand to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck coupling provides a method for the vinylation of the 7-position of the indazole scaffold, introducing a versatile alkene functionality.
Quantitative Data Summary: Heck Coupling of this compound (Representative Conditions)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2 eq) | DMF | 100 | 16 | 70-80 (Estimated) |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 65-75 (Estimated) |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 eq) | DMA | 120 | 12 | 70-85 (Estimated) |
Experimental Protocol: General Procedure for Heck Coupling
Caption: Experimental workflow for Heck coupling.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)
-
Optional ligand (e.g., P(o-tol)₃, PPh₃, 5-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, DMA)
Procedure:
-
To a dry reaction vessel, add this compound, the base, and the palladium catalyst (and ligand, if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent.
-
Add the alkene to the reaction mixture.
-
Heat the mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the regioselective functionalization of the this compound scaffold. These methodologies offer a powerful platform for the synthesis of diverse libraries of 7-substituted-1H-indazoles, which are of significant interest to researchers in the fields of medicinal chemistry and drug development. The versatility of these palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of functional groups, facilitating the exploration of novel chemical space and the optimization of lead compounds.
Application Notes and Protocols: 7-Iodo-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Iodo-1H-indazole as a key fragment in fragment-based drug discovery (FBDD). The unique structural features of the indazole scaffold, combined with the strategic placement of an iodine atom, make it a valuable starting point for the development of potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases and enzymes implicated in oncology and immunology.
The 1H-indazole core is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of many protein kinases. The iodine atom at the 7-position serves as a versatile synthetic handle, allowing for rapid analogue synthesis through various cross-coupling reactions. This enables efficient exploration of the chemical space around the core fragment, a key principle of FBDD.
While direct binding affinity data for this compound as a fragment is not extensively published, its derivatives have shown significant activity against several important drug targets. This document outlines the general application of the indazole scaffold in FBDD and provides detailed protocols for key experiments to characterize the binding and activity of this compound and its derivatives.
Quantitative Data Summary
The following tables summarize representative quantitative data for indazole-based fragments and their optimized derivatives against various targets. This data illustrates the potential of the indazole scaffold as a starting point for FBDD campaigns.
Table 1: Inhibitory Activity of Indazole Derivatives Against Protein Kinases
| Compound/Fragment | Target Kinase | IC50 (nM) | Ligand Efficiency (LE) | Reference |
| Indazole Fragment Hit | AXL Kinase | High µM | - | [1] |
| Optimized Indazole | AXL Kinase | 54 | - | [1] |
| Indazole Derivative | PDK1 | 80 | - | |
| Indazole Derivative | FGFR1 | 15.0 | - | [2] |
| Optimized Indazole | FGFR1 | 3.3 | - | [2] |
| Indazole Derivative | PLK4 | 0.9 | - | [3] |
Table 2: Inhibitory Activity of Indazole Derivatives Against IDO1
| Compound/Fragment | Target Enzyme | IC50 (µM) | Reference |
| 1H-Indazole Derivative | IDO1 | 5.3 | [4] |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general method for screening a fragment library, including this compound, against a target protein immobilized on an SPR sensor chip.
Objective: To identify initial fragment hits and determine their binding kinetics (KD, kon, koff).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, GLC)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Target protein (≥95% purity)
-
Fragment library including this compound (dissolved in DMSO)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS.
-
Inject the target protein solution (10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 2000-10000 RU).
-
Deactivate excess reactive groups by injecting ethanolamine.
-
A reference channel should be prepared by performing the activation and deactivation steps without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at appropriate concentrations (typically 100-500 µM), ensuring the final DMSO concentration is consistent across all samples (e.g., ≤ 1%).
-
Inject the fragment solutions over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the sensor surface if necessary with a suitable regeneration solution (e.g., low pH glycine or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir) to determine the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff).
-
Fragments showing a concentration-dependent binding response are considered hits.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
This protocol describes the use of ITC to validate fragment hits from primary screens and to determine the thermodynamic profile of the binding interaction.
Objective: To confirm fragment binding and determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Target protein (dialyzed extensively against the final buffer)
-
Fragment hit (e.g., this compound derivative)
-
Matched buffer (e.g., PBS, HEPES)
Procedure:
-
Sample Preparation:
-
Prepare the target protein solution at a suitable concentration (typically 10-50 µM) in the ITC buffer.
-
Prepare the fragment solution at a concentration 10-20 times higher than the protein concentration in the exact same buffer.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume to avoid artifacts, followed by a series of injections (e.g., 20 injections of 2 µL each) to achieve saturation.
-
Perform a control experiment by titrating the fragment into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Protocol 3: Saturation Transfer Difference (STD) NMR Spectroscopy
This protocol provides a method for identifying fragment binding to a target protein in solution using STD NMR.
Objective: To identify fragment hits and map the binding epitope of the fragment.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein
-
Fragment library
-
Deuterated buffer (e.g., PBS in D₂O)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the fragment or a mixture of fragments at a high concentration (e.g., 100 mM in DMSO-d6).
-
Add the fragment(s) to the protein solution to a final concentration of 100-1000 µM.
-
-
NMR Experiment:
-
Acquire a standard 1D ¹H NMR spectrum of the protein-fragment mixture.
-
Set up the STD experiment with selective saturation of protein resonances (on-resonance) and a reference spectrum with saturation far from any protein signals (off-resonance).
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum belong to the binding fragment(s).
-
The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein, thus mapping the binding epitope.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where indazole-based inhibitors have shown therapeutic potential.
Caption: AXL Signaling Pathway and Inhibition.[5][6]
Caption: PDK1 Signaling Pathway and Inhibition.[7][8]
References
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 3. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedures for the derivatization of 7-Iodo-1H-indazole at the C3 position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of the C3 position of 7-iodo-1H-indazole, a crucial scaffold in medicinal chemistry. The following protocols offer systematic guidance for achieving C3 functionalization through two primary strategies: direct C-H arylation and a two-step approach involving C3-iodination followed by Suzuki-Miyaura cross-coupling.
Introduction
The indazole core is a privileged structure in numerous pharmacologically active compounds. Functionalization at the C3 position is a key strategy for modulating the biological activity and physicochemical properties of these molecules. While the C3 position of 1H-indazole can be challenging to functionalize directly due to its electronic properties, several effective methods have been developed.[1][2] This application note details robust protocols for C3-arylation, providing researchers with the necessary tools to synthesize novel indazole derivatives.
Method 1: Direct C3-Arylation via Palladium-Catalyzed C-H Activation
Direct C-H activation is an atom-economical method for forging carbon-carbon bonds. Recent advancements have enabled the selective arylation of the C3 position of 1H-indazoles.[2][3] The following protocol is based on a palladium-catalyzed reaction that has proven effective for this transformation.
Experimental Protocol: Direct C3-Arylation
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
N,N-Dimethylacetamide (DMA) (solvent)
-
Microwave vials
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (10 mol%).
-
Add K₂CO₃ (2.0 equiv.) to the vial.
-
Add DMA as the solvent.
-
Seal the vial with a silicone septum.
-
Place the reaction mixture under microwave irradiation at 200 °C for 45 minutes with stirring.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and extract three times.
-
Combine the organic phases, dry with anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated this compound.
Data Presentation: Optimization of Direct C3-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMA | 58-72 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMA | 55-65 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Water | Moderate |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Visualization: Direct C3-Arylation Workflow
References
Application Notes and Protocols for the Scalable Synthesis and Purification of 7-Iodo-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis and purification of 7-iodo-1H-indazole, a valuable building block in medicinal chemistry and drug development. The described methods are designed to be robust, reproducible, and adaptable for larger-scale production.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. The this compound derivative, in particular, serves as a key intermediate for the synthesis of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy. The iodine atom at the 7-position provides a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
This guide outlines a reliable and scalable synthetic route to this compound, commencing from the readily available starting material, 2-methyl-6-nitroaniline. The multi-step synthesis involves diazotization and cyclization to form the indazole core, followed by reduction of the nitro group and a subsequent Sandmeyer iodination. Detailed protocols for each synthetic transformation and the final purification are provided below.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound is presented below. The process is divided into three main stages:
-
Synthesis of 7-Nitro-1H-indazole: Diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.
-
Synthesis of 7-Amino-1H-indazole: Reduction of the nitro group of 7-nitro-1H-indazole.
-
Synthesis and Purification of this compound: Sandmeyer iodination of 7-amino-1H-indazole followed by purification.
Experimental Protocols
Stage 1: Synthesis of 7-Nitro-1H-indazole
This protocol is adapted from established procedures for the synthesis of nitro-indazole derivatives.[1]
Materials:
-
2-Methyl-6-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-6-nitroaniline (1.0 equivalent) in glacial acetic acid.
-
Cool the resulting solution to 15-20°C using an ice-water bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, continue stirring the mixture for 15-30 minutes at the same temperature.
-
Allow the reaction mixture to stand at room temperature for 24-72 hours to facilitate complete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to afford crude 7-nitro-1H-indazole.
Stage 2: Synthesis of 7-Amino-1H-indazole
This protocol describes the reduction of the nitro group using iron in an acidic medium, a cost-effective method for large-scale synthesis.[2]
Materials:
-
7-Nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a suspension of 7-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (0.5 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-amino-1H-indazole.
Stage 3: Synthesis and Purification of this compound
This protocol details the Sandmeyer iodination of 7-amino-1H-indazole.[3][4]
Materials:
-
7-Amino-1H-indazole
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
Suspend 7-amino-1H-indazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Iodination:
-
In a separate vessel, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude this compound.
-
Purification Protocols
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids on a large scale.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system is often effective.
Recommended Solvent System:
-
A mixture of ethyl acetate and hexanes is a good starting point. Other potential systems include ethanol/water or methanol/acetone.[5][6]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
For smaller scales or when recrystallization is not sufficient, flash column chromatography can be employed for high-purity isolation.
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30% ethyl acetate). The optimal gradient should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of the crude this compound with a small amount of silica gel.
-
Load the slurry onto a pre-packed silica gel column.
-
Elute the column with the determined solvent gradient.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.
Data Summary
The following table summarizes typical yields and purity data for the synthesis of this compound and its intermediates. These values are representative and may vary depending on the reaction scale and specific conditions.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC/NMR) |
| Diazotization and Cyclization | 7-Nitro-1H-indazole | 60-70 | >95 |
| Reduction of Nitro Group | 7-Amino-1H-indazole | 80-90 | >97 |
| Sandmeyer Iodination and Purification | This compound | 70-80 | >99 |
Conclusion
The protocols outlined in this document provide a comprehensive and scalable approach for the synthesis and purification of this compound derivatives. By following these detailed procedures, researchers, scientists, and drug development professionals can reliably produce high-purity material for their research and development needs. The adaptability of these methods allows for efficient scale-up, making them suitable for both laboratory and pilot-plant settings.
References
Troubleshooting & Optimization
strategies to improve the yield of 7-Iodo-1H-indazole Suzuki coupling reactions
Welcome to the technical support center for Suzuki coupling reactions involving 7-Iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Question 1: Why is my Suzuki coupling reaction showing low or no conversion of the this compound starting material?
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction. Its inactivity can be a primary reason for failure.
-
Solution: Use a fresh batch of palladium catalyst. For electron-rich indazoles, a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be effective.[1] For heteroaryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a good choice.[1][2][3]
-
-
Inappropriate Base: The choice and quality of the base are critical for the transmetalation step.
-
Suboptimal Solvent System: The solvent system must be appropriate for all components of the reaction.
-
Low Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
Question 2: My reaction produces significant byproducts, such as homocoupling of the boronic acid and/or dehalogenation of the this compound. How can I minimize these side reactions?
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[9][10]
-
Solution 1: Thorough Degassing: Rigorously degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[9][11]
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to favor the cross-coupling pathway.[9][12]
-
-
Dehalogenation of Starting Material: This occurs when the aryl halide is reduced instead of undergoing coupling.
-
Solution 1: Choice of Base and Solvent: Use an aprotic solvent and a non-coordinating base to minimize potential hydrogen sources.[9]
-
Solution 2: Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary to find one that promotes the desired coupling.[9]
-
-
Protodeboronation of Boronic Acid: The boronic acid can be converted back to the corresponding arene, reducing the amount available for coupling. This is often caused by excess water, high temperatures, or prolonged reaction times.[12]
-
Solution: Use anhydrous solvents where possible, or minimize the amount of water. Lowering the reaction temperature and monitoring the reaction to stop it upon completion can also help.[12]
-
Question 3: The reaction works with simple arylboronic acids, but the yield is poor with sterically hindered or electron-deficient boronic acids. What can I do?
Possible Causes and Solutions:
-
Steric Hindrance: Bulky substituents on either coupling partner can slow down the transmetalation step.
-
Solution 1: Use a More Active Catalyst System: Employing a catalyst with bulky, electron-rich ligands can often overcome steric hindrance.[1]
-
Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for sterically demanding substrates.[9]
-
Solution 3: Switch Boron Reagent: In some cases, using a boronate ester (e.g., a pinacol boronate) instead of a boronic acid can improve reactivity.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Suzuki coupling of a new this compound derivative?
A good starting point is to use a well-established catalyst system like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a suitable phosphine ligand.[1] A common base to start with is K₂CO₃ or Cs₂CO₃ in a degassed solvent mixture like 1,4-dioxane and water at a temperature of 80-100 °C.[4][5]
Q2: How can I monitor the progress of my reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[4][12]
Q3: My product is difficult to purify from the remaining starting materials and byproducts. What can I do?
If the product has a similar polarity to the starting materials or byproducts, purification by column chromatography can be challenging.[12] In such cases, optimizing the mobile phase for chromatography is crucial. Alternatively, recrystallization of the crude product can be an effective purification method.[12]
Q4: Is it necessary to protect the N-H of the indazole ring?
While many Suzuki couplings are successful with the free (NH) indazole, N-protection can sometimes improve solubility and prevent side reactions at the nitrogen atom.[5] However, this adds extra steps to the synthesis. The necessity of protection depends on the specific substrates and reaction conditions.
Q5: Can microwave irradiation be used for this reaction?
Yes, microwave-assisted heating can be very effective for Suzuki coupling reactions, often leading to shorter reaction times and improved yields, especially for challenging substrates.[1][5][9]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Suzuki Coupling of Substituted Indazoles.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 | 35 | [4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | High | [13] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | Good | [5] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | MW | Good to Excellent | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific substrates.[12]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[12]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]
-
Degassing: Degas the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol% of Pd(dppf)Cl₂).[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[12]
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A logical troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
identification and minimization of side products in 7-Iodo-1H-indazole synthesis
Technical Support Center: 7-Iodo-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the identification and minimization of side products during this synthesis.
Frequently Asked Questions (FAQs)
Q1: I attempted a direct iodination of 1H-indazole to synthesize this compound and obtained a mixture of products. What are the likely side products?
A1: Direct electrophilic iodination of the 1H-indazole ring is challenging in terms of regioselectivity. The most common side product is the 3-iodo-1H-indazole, as the C3 position is generally more reactive towards electrophiles.[1][2] Other potential side products include di-iodinated indazoles (e.g., 3,5-diiodo-1H-indazole or 3,7-diiodo-1H-indazole) and the 2H-indazole isomer.[3] The formation of these products is highly dependent on the reaction conditions.
Q2: How can I reliably synthesize this compound while minimizing the formation of regioisomers?
A2: A directed, multi-step synthesis is the most reliable method to avoid the formation of regioisomeric side products.[4] A common and effective route starts from 7-amino-1H-indazole, which can be synthesized from 7-nitro-1H-indazole. The synthesis involves a Sandmeyer-type reaction where the amino group at the 7-position is diazotized and subsequently displaced by iodine.[4] This ensures the iodine is introduced specifically at the desired C7 position.
Q3: My final product from the multi-step synthesis shows multiple spots on the TLC plate. What are these impurities?
A3: In the multi-step synthesis starting from 7-nitro-1H-indazole, impurities can arise from incomplete reactions at each stage. Potential side products or impurities could include:
-
Unreacted 7-amino-1H-indazole if the diazotization or Sandmeyer reaction is incomplete.
-
Residual 7-nitro-1H-indazole if the initial reduction step was not carried to completion.
-
Phenolic byproducts if the diazonium salt reacts with water.
Q4: What analytical techniques are best for identifying and quantifying the this compound and its side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from regioisomers and other impurities, and for quantifying the purity of the final compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons are distinct for each regioisomer, allowing for unambiguous identification.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of any impurities.[5]
Troubleshooting Guides
Issue 1: Low Yield and Presence of 3-Iodo-1H-indazole in Direct Iodination
This issue arises from the inherent reactivity of the indazole ring, which favors electrophilic substitution at the C3 position.
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Incomplete Reaction in the Multi-Step Synthesis
The presence of starting materials or intermediates in the final product indicates that one or more reactions in the sequence did not go to completion.
The following table illustrates how reaction progress can be monitored by HPLC to ensure completion before proceeding to the next step.
| Step | Reactant | Product | Time (h) | Reactant Area (%) | Product Area (%) |
| Reduction | 7-Nitro-1H-indazole | 7-Amino-1H-indazole | 1 | 45.2 | 54.8 |
| 3 | 5.1 | 94.9 | |||
| 5 | <1 | >99 | |||
| Sandmeyer | 7-Amino-1H-indazole | This compound | 0.5 | 30.7 | 69.3 |
| 1.5 | <2 | >98 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 7-Amino-1H-indazole
This protocol is adapted from established procedures for the synthesis of 7-substituted indazoles.[4]
Materials:
-
7-Amino-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: a. Suspend 7-amino-1H-indazole in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Iodination (Sandmeyer Reaction): a. In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 7-Iodo-1H-indazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 7-Iodo-1H-indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 4-Iodo-1H-indazole or 6-Iodo-1H-indazole depending on the synthetic route), and di-iodinated species. The formation of these byproducts is highly dependent on the specific synthetic method employed.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques for this compound and its derivatives are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: How can I distinguish between different iodo-indazole isomers?
A3: Spectroscopic methods are essential for isomer differentiation. 1H NMR spectroscopy is particularly useful, as the substitution pattern on the benzene ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. 13C NMR can also be diagnostic. For definitive structural elucidation, techniques like 2D NMR (COSY, HMBC, HSQC) or X-ray crystallography may be necessary.
Q4: My purified this compound appears colored. Is this normal?
A4: Pure this compound is typically an off-white to light yellow solid. A significant color, such as brown or dark tan, may indicate the presence of impurities, possibly from oxidation or residual reagents from the synthesis. The carbon-iodine bond can be sensitive to light and heat, which may lead to some degradation and color formation over time.[2]
Q5: What are the general solubility characteristics of this compound?
A5: Based on its structure, this compound is expected to have low solubility in water and higher solubility in polar organic solvents.[2] Common solvents for dissolution include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol, especially upon heating. It will have lower solubility in nonpolar solvents like hexanes or heptane.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to identify a system that provides good separation (Rf value of ~0.3 for the desired product). |
| Column Overloading | Too much crude product on the column can lead to broad peaks and poor separation. As a general rule, use a mass ratio of stationary phase to crude product of at least 50:1. |
| Incorrect Stationary Phase | Standard silica gel is typically effective. However, for certain impurities, alumina (neutral or basic) or reverse-phase silica gel (C18) might provide better separation.[3] |
| Sample Loaded in a Too-Polar Solvent | Dissolving the crude sample in a solvent that is too polar relative to the eluent can cause band broadening. Dissolve the sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel before dry-loading onto the column. |
Issue 2: The product is not eluting from the column.
| Potential Cause | Troubleshooting Steps |
| Eluent Polarity is Too Low | If the compound is highly polar or strongly adsorbed to the stationary phase, it may not move with a nonpolar eluent. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Interaction with Stationary Phase | The N-H group of the indazole can sometimes interact strongly with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help to mitigate this and improve elution. |
Recrystallization
Issue 1: Oiling out instead of crystallization.
| Potential Cause | Troubleshooting Steps |
| Supersaturation is too high | The solution may be too concentrated, or the cooling rate is too fast. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Presence of Impurities | Impurities can sometimes inhibit crystal formation. Try adding a seed crystal of pure this compound to induce crystallization. If this is not successful, a preliminary purification by column chromatography may be necessary. |
Issue 2: Low yield of recrystallized product.
| Potential Cause | Troubleshooting Steps |
| Using Too Much Solvent | The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent necessary for complete dissolution. |
| Suboptimal Solvent System | The chosen solvent may be too good of a solvent for your product, leading to significant loss in the mother liquor. Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. |
| Incomplete Crystallization | Ensure the solution is thoroughly cooled to maximize the amount of product that crystallizes. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield. |
Issue 3: Purity is not significantly improved after recrystallization.
| Potential Cause | Troubleshooting Steps |
| Rapid Crystal Growth | Fast cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed to allow for the formation of larger, purer crystals.[4] |
| Co-crystallization of Impurities | If an impurity has very similar solubility properties to the desired product, it may co-crystallize. In this case, a different purification method, such as column chromatography, may be more effective. |
| Insufficient Washing of Crystals | After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains impurities. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System (Gradient) | Typical Purity Achieved | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 100:0 to 70:30) | >98% | A common starting point for many indazole derivatives. |
| Silica Gel | Dichloromethane / Methanol (e.g., 100:0 to 98:2) | >98% | Useful for more polar derivatives or when separation from very nonpolar impurities is needed. |
| Alumina (Neutral) | Hexane / Ethyl Acetate | >97% | Can be beneficial if the compound is sensitive to the acidic nature of silica gel. |
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Expected Yield | Expected Purity | Procedure |
| Ethanol / Water | Moderate to High | >99% | Dissolve in a minimal amount of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and then cool slowly. |
| Toluene | Moderate | >98% | Dissolve in hot toluene and allow to cool slowly. |
| Isopropanol / Heptane | Moderate to High | >99% | Dissolve in a minimal amount of hot isopropanol, then add heptane as an anti-solvent. Cool slowly to induce crystallization.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates and chamber, UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 30% ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC using a suitable eluent (e.g., 7:3 hexane/ethyl acetate) and visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified solid.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude this compound by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask, heating source (hot plate), Büchner funnel, filter paper, vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and continue to add dropwise while heating and stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: To the hot solution, add hot deionized water dropwise until a slight turbidity persists.
-
Re-dissolution: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 7-Iodo-1H-indazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 7-Iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound stem from a combination of electronic and steric factors, as well as the presence of the N-H group.[1] The reactivity of the C-I bond at the 7-position is influenced by the electron distribution in the indazole ring and can be sterically hindered compared to other positions.[1] The acidic N-H proton can also lead to side reactions or catalyst deactivation, potentially requiring N-protection for certain reaction types.[1]
Q2: Is N-protection of the indazole nitrogen necessary for cross-coupling reactions at the C-7 position?
A2: While N-protection is often crucial for reactions at the C-3 position to prevent side reactions and catalyst deactivation, it may not always be mandatory for C-7 functionalization.[1] However, if you are experiencing low yields or complex reaction mixtures, considering N-protection with groups like Boc, SEM, or THP is a valuable troubleshooting step.[2][3] Successful Suzuki-Miyaura couplings have been reported on NH-free 7-bromo-4-substituted-1H-indazoles, suggesting that the unprotected form can be viable under optimized conditions.[4]
Q3: How does the reactivity of the C-7 iodo group compare to other positions on the indazole ring?
A3: Generally, the C-3 position of the indazole ring is considered the most electron-deficient and, therefore, often the most reactive in palladium-catalyzed cross-coupling reactions.[1] The reactivity at the C-7 position can be influenced by steric hindrance from the fused ring system.[1] However, successful couplings at the C-7 position are achievable with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base.[4]
Q4: What are some common side reactions observed with this compound?
A4: Common side reactions include:
-
Hydrodeiodination: Formation of the de-iodinated product (1H-indazole). This is more common with electron-deficient aryl halides.[2]
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
N-Arylation: In reactions like the Buchwald-Hartwig amination, the indazole nitrogen can sometimes compete with the desired amine nucleophile.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you are observing poor conversion of your starting material, consider the following troubleshooting steps, summarized in the workflow diagram below.
Caption: Troubleshooting workflow for low conversion of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.[5][6] For Suzuki reactions, Pd(dppf)Cl₂ is a robust choice.[4] |
| Inappropriate Ligand | For Buchwald-Hartwig aminations, the choice of ligand is critical. Screen sterically hindered biarylphosphine ligands.[6] For Heck reactions, phosphine ligands like PPh₃ can be effective.[1] |
| Incorrect Base | The base strength and solubility are important. For Suzuki reactions, Cs₂CO₃ or K₂CO₃ are commonly used.[1][4] For Buchwald-Hartwig, stronger bases like NaOtBu may be needed, but be mindful of substrate compatibility.[5][6] |
| Poor Reagent Quality | Ensure this compound and the coupling partner are pure. For Suzuki reactions, verify the quality of the boronic acid or ester, as they can degrade.[2] |
| Suboptimal Temperature | Some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently.[1] Consider screening a range of temperatures. Microwave irradiation can also be beneficial.[7] |
| Solvent Issues | Use anhydrous, deoxygenated solvents.[2] Common solvents include dioxane, toluene, and DMF.[1][6] Avoid chlorinated solvents with some catalysts.[6] |
Issue 2: Significant Formation of De-iodinated Byproduct
The formation of 1H-indazole (hydrodeiodination) is a common side reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand | A competing reductive pathway can lead to de-iodination. Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[2] |
| Base Choice | The nature and strength of the base can influence the rate of hydrodeiodination. Consider using a weaker inorganic base instead of a strong organic amine base.[2] |
| Solvent as Hydride Source | Ensure the use of high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, 4:1, to make a ~0.1 M solution of the iodoindazole).
-
Heating: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Adapted from protocols for related bromoindazoles.[4]
General Protocol for Heck Reaction
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).[1]
-
Degassing and Heating: Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).[1]
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.[1]
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Signaling Pathways and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Base and Ligand Selection for 7-Iodo-1H-indazole Cross-Coupling
Welcome to the technical support center for the cross-coupling of 7-Iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The main challenges stem from the electronic properties and the presence of the N-H group on the indazole ring. The position of the iodine atom influences the reactivity of the C-I bond. Furthermore, the unprotected N-H can interfere with the catalytic cycle, potentially leading to side reactions or catalyst deactivation. For some coupling reactions, N-protection is often recommended to improve yields and prevent these issues.[1][2]
Q2: Is it necessary to protect the nitrogen (N1) of the indazole ring?
While not always mandatory, N-protection is generally recommended, especially for Heck and Sonogashira couplings, to prevent side reactions and catalyst inhibition.[2] For Suzuki-Miyaura reactions, successful couplings have been achieved with unprotected 3-iodoindazoles, but N-protection can often lead to improved yields and reproducibility.[2][3] The choice of the protecting group, such as Boc or SEM, can also impact the reaction outcome.[2]
Q3: How does the position of the iodine atom on the indazole ring affect reactivity?
The reactivity of iodo-indazoles in palladium-catalyzed cross-coupling reactions is influenced by electronic and steric factors.[1] Generally, the C3 position is considered the most electron-deficient and, therefore, often shows the highest reactivity towards the initial oxidative addition step to the palladium(0) catalyst.[1]
Q4: What are some common palladium catalysts and ligands for the cross-coupling of iodo-indazoles?
A variety of palladium catalysts have been successfully used. For Suzuki-Miyaura reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[2] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often employed.[2] Sonogashira couplings typically utilize a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst.[2] The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective, particularly for electron-deficient substrates.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction.
-
Solution 1 (Catalyst Choice): For electron-deficient substrates, consider using catalysts with more electron-rich and bulky ligands like PdCl₂(dppf), or employing ligands such as XPhos or SPhos.[4]
-
Solution 2 (Catalyst Quality): Ensure the catalyst is not degraded. Use a fresh batch and store it under an inert atmosphere. The formation of palladium black may indicate a less active form of the catalyst.[4]
-
-
Inappropriate Base: The base plays a critical role in the transmetalation step.
-
Solution 1 (Base Screening): If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄, which are often more effective.[4]
-
Solution 2 (Aqueous Conditions): The presence of a small amount of water can be essential for the activity of bases like carbonates and phosphates. Consider using a solvent system such as a dioxane/water mixture.[4]
-
-
Inadequate Solvent: The solvent affects the solubility of reactants and reaction kinetics.
-
Solution (Solvent Screening): Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, screen different solvents.[4]
-
-
Low Reaction Temperature: Some coupling reactions require higher temperatures to proceed efficiently.
-
Solution (Increase Temperature): If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using a high-boiling solvent like dioxane or DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.[4]
-
Issue 2: Significant Formation of Byproducts (Homocoupling or Dehalogenation)
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by oxygen.
-
Solution 1 (Thorough Degassing): Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be done through freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[4]
-
Solution 2 (Stoichiometry Control): Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling over homocoupling.[4]
-
-
Dehalogenation (Hydrodehalogenation) of the Starting Material: This is a common side reaction with electron-deficient aryl halides.[2]
-
Solution 1 (Ligand Selection): The choice of ligand can influence the rate of side reactions. Switching to a more sterically hindered ligand may suppress hydrodehalogenation.[2]
-
Solution 2 (Choice of Base): The nature and strength of the base can play a role. A weaker base or a different type of base (e.g., inorganic vs. organic amine) may reduce the rate of this side reaction.[2]
-
Solution 3 (Solvent Choice): Some solvents can act as a hydrogen source. Using an aprotic solvent may mitigate this issue.[4]
-
Quantitative Data Summary
The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving iodo-indazoles, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Iodo-indazoles
| Iodo-indazole Isomer | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High |
| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 95 |
| 5-Iodo-1H-indazole | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 16 | Good |
Note: The data in this table is compiled from different sources with varying reaction conditions and should not be used for direct quantitative comparison of reactivity.[1]
Table 2: Buchwald-Hartwig Amination of Iodo-indazoles
| Iodo-indazole Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 4-Iodo-1-tritylpyrazole* | Aniline | Pd(dba)₂/P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | - | Good |
*Note: Data for 4-iodopyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of data on 4-iodo-indazole.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, add the this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[5]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add the this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., Xantphos, 0.04 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the N-arylated indazole.
Visualized Workflows and Logic
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low conversion in Suzuki-Miyaura coupling.
References
methods to prevent deiodination of 7-Iodo-1H-indazole under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of deiodination of 7-Iodo-1H-indazole during chemical reactions, particularly in palladium-catalyzed cross-coupling processes.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of the parent 1H-indazole. This reduces the yield of the desired product and complicates the purification process.[1] This side reaction, also known as hydrodehalogenation, is particularly common in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary causes of deiodination of this compound in cross-coupling reactions?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This intermediate can reductively eliminate with the 7-indazolyl group to produce the deiodinated product. Factors that promote the formation of Pd-H species include:
-
The choice of base and solvent: Certain bases and solvents, especially alcohols and amines, can act as hydride sources.[1]
-
Presence of water: While often necessary for the reaction, excess water can be a source of protons that contribute to deiodination.[2]
-
Reaction temperature: High temperatures can increase the rate of deiodination.[1]
-
The nature of the substrate: Aryl iodides are generally more reactive and, therefore, more susceptible to hydrodehalogenation compared to aryl bromides or chlorides.[1][2]
Q3: How does the choice of palladium catalyst and ligands affect deiodination?
A3: The catalyst and ligands play a crucial role in determining the relative rates of the desired cross-coupling and the undesired deiodination.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often recommended.[1][2] These ligands can accelerate the desired reductive elimination of the product and stabilize the palladium catalyst, thus disfavoring the competing deiodination pathway.[1]
-
Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.[2]
Q4: Is N-protection of the indazole recommended to prevent deiodination?
A4: Yes, N-protection of the indazole nitrogen (N1) is generally recommended for many cross-coupling reactions.[3][4] The unprotected N-H of the indazole can interfere with the catalytic cycle, potentially leading to catalyst inhibition and an increase in side reactions, including deiodination.[4] The choice of the protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[4] However, in some specific cases, such as certain Suzuki-type vinylations, unprotected 3-iodoindazoles have been used successfully.[4]
Q5: Can this compound degrade under other conditions, such as exposure to light or heat?
Troubleshooting Guide: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions
If you are observing significant deiodination of this compound, follow this troubleshooting guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing deiodination.
Influence of Reaction Parameters on Deiodination
The following table summarizes the general effects of various reaction parameters on the undesired deiodination of this compound.
| Parameter | Condition Prone to Deiodination | Recommended Condition to Minimize Deiodination | Rationale |
| Palladium Ligand | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos) | Bulky ligands accelerate the desired reductive elimination step.[1] |
| Base | Strong bases (e.g., alkoxides), Amine bases | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Weaker bases are less likely to act as a hydride source or promote side reactions leading to Pd-H formation.[1][2] |
| Solvent | Protic (e.g., alcohols), Polar aprotic (e.g., DMF) | Aprotic (e.g., dioxane, THF, toluene) | Aprotic solvents are less likely to act as a hydride source compared to protic solvents.[1][2] |
| Temperature | High temperature | Lower temperature | The activation energy for hydrodehalogenation may be lower than for the desired coupling, so lowering the temperature can suppress it.[1] |
| N-H of Indazole | Unprotected | Protected (e.g., with Boc, SEM) | An unprotected N-H can interfere with the catalyst; protection can prevent this and reduce side reactions.[3][4] |
| Water Content | Excess water | Anhydrous or carefully controlled amount of water | Excess water can be a proton source, contributing to deiodination.[2] |
Competing Reaction Pathways
The following diagram illustrates the divergence of the desired cross-coupling pathway and the undesired deiodination pathway from a common palladium intermediate. The key to a successful reaction is to favor the rate of transmetalation (k₁) over the formation of a palladium-hydride species and subsequent reductive elimination (k₂).
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Experimental Protocol: Suzuki Coupling with Minimized Deiodination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize the deiodination side reaction.
Materials:
-
N-Protected this compound (e.g., 1-(tert-butoxycarbonyl)-7-iodo-1H-indazole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Weak inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the N-protected this compound, the arylboronic acid, and the potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the ligand and add them to the main reaction vessel under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via a syringe.
-
Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: The optimal conditions may vary depending on the specific arylboronic acid used. It is recommended to perform small-scale optimization experiments to determine the best combination of catalyst, ligand, base, and temperature for your specific substrate.
References
assessing the stability of 7-Iodo-1H-indazole in acidic and basic media
Disclaimer: This document provides general guidance on assessing the stability of 7-Iodo-1H-indazole. Currently, there is a lack of specific published data on the stability of this particular compound in acidic and basic media. The information presented here is based on established principles of pharmaceutical stability testing for heterocyclic compounds and should be adapted as necessary based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound in acidic and basic media?
A1: Like many heterocyclic compounds, this compound may be susceptible to degradation under acidic and basic conditions. Potential degradation pathways could include hydrolysis of the pyrazole ring, or de-iodination, particularly under harsh pH and temperature conditions. The electron-rich nature of the indazole ring system can make it susceptible to electrophilic attack under acidic conditions, while nucleophilic attack is more likely under basic conditions.
Q2: Are forced degradation studies necessary for this compound?
A2: Yes, forced degradation studies are essential.[1][2] These studies, also known as stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] Regulatory bodies like the ICH and FDA require these studies to ensure the safety and efficacy of drug substances.[1]
Q3: What is a stability-indicating analytical method and why is it important?
A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients.[3] Its development is a primary goal of forced degradation studies and is critical for reliable stability testing.[4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[5]
Q4: What are the typical conditions for forced degradation studies?
A4: Typical stress conditions for forced degradation studies include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[1][4] For acid and base hydrolysis, a range of acid (e.g., 0.1 M to 1 M HCl) and base (e.g., 0.1 M to 1 M NaOH) concentrations and temperatures (e.g., room temperature to 60°C) are often employed.[1][6] The goal is to achieve a target degradation of 5-20%.[1][4]
Q5: What should I do if I observe no degradation under initial stress conditions?
A5: If no degradation is observed, you may need to employ more stringent conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. However, it's important to avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed. | Stress conditions are too mild. | Increase the concentration of the stressor (acid/base), elevate the temperature, or prolong the exposure time. |
| Complete or excessive degradation (>20%). | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.[1] |
| Poor resolution between the parent compound and degradation peaks in HPLC. | The analytical method is not optimized. | Modify the HPLC method parameters. This could involve changing the mobile phase composition, gradient, column type, or temperature to improve separation. |
| Mass balance is not within an acceptable range (typically 95-105%). | Undetected degradation products (e.g., non-chromophoric or volatile compounds). Co-elution of peaks. Incorrect response factors for degradation products. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in conjunction with UV detection. Re-evaluate the specificity of the analytical method. Determine the relative response factors for the major degradants if possible. |
| Appearance of extraneous peaks in the chromatogram. | Impurities in the starting material, reagents, or solvent. Contamination of the experimental setup. | Analyze a blank (solvent), a control sample (compound in solvent without stressor), and a placebo (if in formulation) to identify the source of the peaks. |
Experimental Protocols
General Protocol for Forced Degradation in Acidic and Basic Media
Objective: To assess the stability of this compound in acidic and basic solutions and to generate potential degradation products for the development of a stability-indicating method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer solutions
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of HCl (start with 0.1 N HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Prepare a control sample (drug substance in solvent without acid) and analyze it in parallel.[1]
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of NaOH (start with 0.1 N NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the neutralized samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Prepare a control sample (drug substance in solvent without base) and analyze it in parallel.[1]
-
-
HPLC Analysis:
-
Analyze the prepared samples using a developed and validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the retention times and peak areas of the degradation products.
-
If using an MS detector, analyze the mass spectra of the degradation products to aid in their identification.
-
Data Presentation
Table 1: Summary of Forced Degradation of this compound in Acidic and Basic Media
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants | Major Degradant(s) (RRT) |
| 0.1 N HCl, 60°C | 0 | |||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 0.1 N NaOH, 60°C | 0 | |||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
*RRT: Relative Retention Time
Visualizations
Caption: Workflow for assessing the chemical stability of a drug substance.
Caption: Hypothetical degradation pathways for this compound.
References
overcoming catalyst deactivation in palladium-catalyzed reactions of 7-Iodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome catalyst deactivation and other common issues encountered in palladium-catalyzed cross-coupling reactions involving 7-Iodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of palladium catalyst deactivation when using this compound?
A1: Catalyst deactivation in these reactions is a significant concern that can lead to low yields and incomplete conversion. The primary causes include:
-
Catalyst Poisoning : The unprotected N-H group and the pyrazolic nitrogen of the indazole ring have lone pairs of electrons that can coordinate strongly to the palladium center.[1] This coordination can block active sites necessary for the catalytic cycle, leading to a loss of activity.[1]
-
Palladium Black Formation : The active Pd(0) species can aggregate into larger, inactive palladium nanoparticles, commonly known as palladium black.[2] This is a common deactivation pathway in many palladium-catalyzed reactions.[2][3]
-
Ligand Degradation : Phosphine ligands, commonly used in these reactions, can undergo oxidation or other degradation pathways under the reaction conditions, leading to an unstable or inactive catalyst.[3][4]
-
Fouling : Insoluble byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[1]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can manifest in several ways:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.[1]
-
The formation of a black precipitate (palladium black).[2][5]
-
A change in the color of the reaction mixture.[1]
-
The need for higher catalyst loading to achieve the desired conversion.[1]
Q3: Is it necessary to protect the N-H group of this compound before performing cross-coupling reactions?
A3: N-protection is often recommended, especially for Heck and Sonogashira couplings, to prevent side reactions and catalyst inhibition caused by the acidic proton and coordinating nitrogen atoms.[6][7] While some Suzuki reactions can be successful with the unprotected indazole, protecting the nitrogen (e.g., with a Boc, SEM, or trityl group) can significantly improve yields and reaction consistency by preventing catalyst poisoning.[6][7][8]
Q4: How does the choice of ligand impact catalyst stability and activity?
A4: The ligand is critical for stabilizing the active palladium species and preventing deactivation.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often preferred.[1][10][11] These ligands promote the desired catalytic steps (oxidative addition, reductive elimination) over deactivating pathways, increase the stability of the catalyst, and can prevent the formation of inactive palladium dimers or aggregates.[9][10][11] The strong sigma-donating ability of NHCs, for instance, makes the palladium center more electron-rich, facilitating oxidative addition.[11]
Troubleshooting Guides
This section addresses specific problems encountered during palladium-catalyzed reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Catalyst Poisoning: The indazole nitrogen is coordinating to the palladium center.[1][6] 2. Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0), or the catalyst has degraded due to air/moisture exposure.[1][12] 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[6][8] 4. Poor Reagent Quality: Impurities in reagents or solvents can act as catalyst poisons.[1][8] | 1. Ligand & Catalyst System: • Switch to bulky, electron-rich ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand to shield the metal center and promote catalysis.[1][9][10] • Consider using a pre-formed, air-stable precatalyst.[11][13] 2. N-H Protection: • Protect the indazole nitrogen with a suitable group (e.g., Boc, SEM) to prevent coordination.[6][7] 3. Reaction Setup: • Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction.[1] • Use anhydrous, degassed solvents and high-purity reagents.[8] 4. Condition Screening: • Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., Dioxane, Toluene, DMF).[14][15] |
| Significant Formation of Dehalogenated Byproduct (1H-Indazole) | 1. Presence of Proton/Hydride Source: Water, alcohols, or certain bases can act as a proton source, leading to hydrodehalogenation.[6][8] 2. Slow Catalytic Turnover: If the desired coupling step is slow, the competing dehalogenation pathway can become significant.[16] | 1. Minimize Proton Sources: • Use anhydrous and thoroughly degassed solvents and reagents.[8] • Use a non-hydrated base like anhydrous K₃PO₄.[8] 2. Optimize Ligand/Base: • Switch to a more sterically hindered ligand to disfavor the reductive pathway.[6] • A weaker base may sometimes reduce the rate of hydrodehalogenation.[6] |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Residual oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[8][17] 2. Slow Transmetalation: If the transmetalation step is slow, the organometallic reagent can react with itself.[14] | 1. Ensure Anaerobic Conditions: • Thoroughly degas the reaction mixture and solvent by bubbling with an inert gas for 15-30 minutes.[14] 2. Optimize Reaction Parameters: • Screen different ligands to accelerate the transmetalation step.[14] • Lowering the reaction temperature may sometimes suppress homocoupling.[14] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in Reagent Purity: Impurities in the this compound, coupling partner, or solvent can inhibit the catalyst.[1] 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture.[1] 3. Catalyst Degradation: The palladium source (e.g., Pd₂(dba)₃) may degrade upon storage, leading to lower activity.[16] | 1. Reagent Quality Control: • Use freshly purified reagents and anhydrous solvents.[1] • Consider the stability of your coupling partner (e.g., boronic acids can degrade).[16] 2. Standardize Procedures: • Implement a consistent protocol for degassing and maintaining an inert atmosphere.[14] 3. Use Fresh Catalyst: • Use a fresh batch of catalyst or a more stable precatalyst for each reaction.[16] |
Data Presentation: Recommended Catalyst Systems
The optimal catalyst system is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Buchwald-Hartwig) and the coupling partners. The following table provides a summary of commonly employed and recommended systems for reactions involving iodo-indazoles and related N-heterocycles.
| Reaction Type | Palladium Source | Recommended Ligands | Typical Base | Common Solvents | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF, Toluene | N-protection is often beneficial but not always required.[6][14] Water can be crucial for the catalytic cycle but excess may lead to side reactions.[14] |
| Heck Reaction | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃, Bidentate phosphines | Et₃N, Na₂CO₃, K₂CO₃ | DMF, Acetonitrile, Dioxane | N-protection is generally recommended to avoid side reactions.[18] Regioselectivity can be an issue; ligand choice is critical for control.[6] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP, Buchwald ligands (e.g., RuPhos, BrettPhos) | NaOt-Bu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane | Requires a strong base.[15] The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, etc.).[15][19] |
Visualizations of Key Processes
Caption: Common catalyst deactivation pathways in reactions with this compound.
Caption: A systematic workflow for troubleshooting failed reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[7]
Experimental Protocols
Safety Precaution: All palladium-catalyzed reactions should be performed in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, and many solvents and reagents are flammable and/or toxic.[14] Always use appropriate personal protective equipment (PPE).
General Protocol for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 7-aryl-1H-indazoles via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
To an oven-dried reaction vessel (e.g., Schlenk flask), add this compound, the arylboronic acid, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe under a positive pressure of inert gas.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14]
General Protocol for Heck Reaction of this compound
Objective: To synthesize 7-vinyl-1H-indazoles.
Materials:
-
N-Protected this compound (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Methodology:
-
Add the N-protected this compound, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.
-
Add the anhydrous, degassed solvent followed by the alkene via syringe.
-
Heat the mixture to 80–120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[7]
-
After cooling to room temperature, dilute the reaction with an organic solvent and wash sequentially with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[7]
-
If necessary, perform a subsequent deprotection step to remove the N-protecting group.
General Protocol for Buchwald-Hartwig Amination of this compound
Objective: To synthesize 7-amino-1H-indazoles.
Materials:
-
N-Protected this compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., dioxane or toluene)
Methodology:
-
In a glovebox or under a strong flow of inert gas, add the N-protected this compound, palladium precatalyst, ligand, and base to an oven-dried reaction tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100–120 °C with stirring.[8]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.[7][8]
-
If necessary, deprotect the indazole nitrogen in a subsequent step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the scale-up of 7-Iodo-1H-indazole production
Welcome to the technical support center for the scale-up production of 7-Iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for producing this compound is a Sandmeyer-type reaction. This process involves the diazotization of 7-amino-1H-indazole followed by the introduction of iodine using a suitable iodide salt, such as potassium iodide. This route is often preferred for its relatively high yields and the availability of starting materials.
Q2: What are the critical parameters to control during the diazotization of 7-amino-1H-indazole?
A2: Temperature control is the most critical parameter during diazotization. The reaction should be maintained at a low temperature, typically between 0-5°C, to prevent the highly unstable diazonium salt from decomposing.[1] Premature decomposition can lead to the formation of phenolic impurities and a significant reduction in yield. Other important parameters include the controlled addition of the diazotizing agent (e.g., sodium nitrite) and maintaining a consistent acidic environment.
Q3: What are the common side products and impurities encountered during the synthesis of this compound?
A3: Common impurities include unreacted 7-amino-1H-indazole, 7-hydroxy-1H-indazole (formed from the reaction of the diazonium salt with water), and potentially polymeric or tar-like byproducts resulting from diazonium salt decomposition.[1] Over-iodination is less common at the 7-position due to the directing effects of the pyrazole ring, but the formation of other regioisomers is a possibility depending on the starting material and reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: The completion of the diazotization step can be monitored using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[1] The overall reaction progress can be tracked using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: Recrystallization is the most common and effective method for purifying crude this compound at scale.[2] The choice of solvent is crucial for effective purification. A mixed solvent system, such as isopropanol/n-hexane or ethanol/water, often provides the best results, allowing for good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a frequent challenge in the scale-up of this synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution(s) |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5°C. - Use a slight excess of sodium nitrite (1.05-1.2 equivalents) to drive the reaction to completion. - Monitor for the presence of excess nitrous acid using starch-iodide paper.[1] |
| Decomposition of Diazonium Salt | - Strictly maintain the temperature below 5°C during diazotization and before the addition of the iodide salt.[4][5] - Use the diazonium salt solution immediately in the next step without prolonged storage. - Ensure efficient stirring to maintain a homogenous temperature throughout the reactor. |
| Suboptimal Iodide Addition | - Add the potassium iodide solution at a controlled rate to manage any exotherms. - Consider the use of a copper(I) catalyst (e.g., CuI) to facilitate the Sandmeyer reaction, though for iodination, it is often not strictly necessary.[6] |
| Side Reactions | - Minimize the amount of water in the reaction mixture to reduce the formation of 7-hydroxy-1H-indazole. - Degas solvents to remove dissolved oxygen, which can promote radical side reactions. |
Issue 2: Poor Purity of Crude this compound
The presence of impurities can complicate downstream processing. This table provides guidance on addressing common purity issues.
| Observed Impurity | Potential Cause | Suggested Solution(s) |
| Unreacted 7-amino-1H-indazole | Incomplete diazotization. | Optimize diazotization conditions as described in the low yield troubleshooting section. |
| 7-hydroxy-1H-indazole | Reaction of the diazonium salt with water. | Maintain low temperatures and minimize water content in the reaction. |
| Dark, Tar-like Byproducts | Decomposition of the diazonium salt and subsequent radical polymerization.[1] | Improve temperature control and ensure rapid consumption of the diazonium salt. Consider adding a radical scavenger if the problem persists. |
| Colored Impurities | Formation of azo compounds or other chromophoric byproducts. | Treat the crude product solution with activated charcoal before recrystallization.[3] |
Experimental Protocols
Synthesis of this compound from 7-amino-1H-indazole
This protocol outlines a typical lab-scale synthesis that can be adapted for scale-up.
Materials:
-
7-amino-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Isopropanol
-
n-Hexane
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 7-amino-1H-indazole (1.0 equiv) in a solution of concentrated HCl (3.0 equiv) and water.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the internal temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Iodination:
-
In a separate vessel, dissolve potassium iodide (1.5 equiv) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution, controlling the addition rate to manage gas evolution and maintain the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period before filtering hot.
-
Slowly add n-hexane to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol/n-hexane mixture, and dry under vacuum.[2][3]
-
Data Presentation
Table 1: Effect of Temperature on Diazotization and Yield
| Reaction Temperature (°C) | Purity of Crude Product (%) | Isolated Yield (%) | Key Observations |
| -5 to 0 | 95 | 85 | Clean reaction profile, minimal byproduct formation. |
| 0 to 5 | 92 | 88 | Optimal balance of reaction rate and stability. |
| 5 to 10 | 85 | 75 | Increased formation of 7-hydroxy-1H-indazole. |
| > 10 | < 70 | < 60 | Significant decomposition, formation of dark tars. |
Note: Data is illustrative and may vary based on specific reaction conditions and scale.
Table 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound production.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Optimizing Workup Procedures for 7-Iodo-1H-Indazole Products
Welcome to the Technical Support Center for the synthesis and purification of 7-Iodo-1H-indazole. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize workup procedures and maximize the recovery of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the workup of this compound to ensure maximum recovery?
A1: The most critical steps include the initial quenching of the reaction, complete extraction of the product from the aqueous layer, and careful removal of impurities during washing and purification. Inefficient phase separation during extraction and co-precipitation of impurities during crystallization are common causes of yield loss.
Q2: I am observing a low yield after extraction. What are the potential causes and solutions?
A2: Low yields after extraction can stem from several factors:
-
Incomplete Quenching: Ensure the reaction is fully quenched before extraction. Unreacted reagents can sometimes interfere with the partitioning of the product.
-
Incorrect pH: The pH of the aqueous layer can significantly impact the solubility of your product. For indazoles, which have a weakly basic nitrogen, adjusting the pH to be slightly basic can sometimes improve extraction into an organic solvent.
-
Insufficient Extraction: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous phase.
-
Emulsion Formation: Emulsions can trap the product at the interface. To break emulsions, you can add brine, gently swirl the separatory funnel, or filter the emulsion through a pad of Celite.
Q3: My purified this compound product has low purity. What are the likely impurities and how can I remove them?
A3: Common impurities include regioisomers (e.g., 4-iodo-1H-indazole or 6-iodo-1H-indazole) and starting materials. To remove these:
-
Column Chromatography: This is a highly effective method for separating isomers. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is often successful.[1]
-
Recrystallization: A well-chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor. Experiment with different solvent systems, such as isopropyl alcohol/n-hexane, and allow for slow cooling to promote the formation of pure crystals.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your product and impurities.[1] |
| Column Overloading | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel to prevent peak broadening and co-elution.[1] |
| Incorrect Stationary Phase | If standard silica gel is ineffective, consider using alumina or reverse-phase silica for your separation.[1] |
Issue 2: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The chosen solvent may be too effective at dissolving your product, leading to loss in the mother liquor. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. Experiment with mixed solvent systems.[1] |
| Co-precipitation of Impurities | If impurities are precipitating with your product, try a different recrystallization solvent that has different solubility properties for your product versus the impurities.[1] |
| Rapid Cooling | Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound starting from 7-amino-1H-indazole via a diazotization-iodination reaction.
Materials:
-
7-Amino-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 7-amino-1H-indazole in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound and Analogs
| Starting Material | Product | Yield (%) | Reference |
| 7-Nitro-1H-indazole | 7-Amino-1H-indazole | 98 | [2] |
| 7-Amino-1H-indazole | This compound | 71 | [2] |
| This compound | 3-Bromo-7-iodo-1H-indazole | 79 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of 7-Iodo-1H-Indazole and 7-Bromo-1H-Indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The indazole core, a prominent pharmacophore, is frequently modified at the 7-position to modulate biological activity. This guide provides an in-depth, objective comparison of the reactivity of two key precursors, 7-iodo-1H-indazole and 7-bromo-1H-indazole, in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from analogous systems and established chemical principles to aid researchers in the strategic selection of starting materials for their synthetic campaigns.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between this compound and 7-bromo-1H-indazole lies in the inherent properties of the carbon-halogen bond. The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle. This leads to faster reaction rates and often permits the use of milder reaction conditions compared to their bromo counterparts.[1]
Quantitative Reactivity Comparison
While direct, side-by-side comparative studies on this compound and 7-bromo-1H-indazole under identical conditions are not extensively documented in the literature, a wealth of data from structurally similar heterocyclic systems, such as deazapurines, provides valuable insights into the expected reactivity trends. The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, illustrating the superior reactivity of the iodo-substituted analogs.
Table 1: Suzuki-Miyaura Coupling of 7-Halo-Heterocycles
| Halogen (X) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylboronic acid | Pd(OAc)₂/TPPTS | Cs₂CO₃ | MeCN/H₂O | RT | 0.5 | 95 |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 |
Data adapted from studies on structurally similar 7-halo-deazapurines and 7-bromo-4-sulfonamido-1H-indazole.[1][2]
Table 2: Buchwald-Hartwig Amination of 7-Halo-Heterocycles
| Halogen (X) | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 90 | 2 | 92 |
| Bromo | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 85-95 |
Data adapted from studies on structurally similar 7-halo-deazapurines and 6-bromo-1H-indazole derivatives.[1]
Table 3: Sonogashira Coupling of 7-Halo-Heterocycles
| Halogen (X) | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 1 | 98 |
| Bromo | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80-100 | 4 | 80 |
Data adapted from studies on structurally similar 7-halo-deazapurines.[1]
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are based on established procedures for halo-indazoles and related heterocyclic compounds and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole
Materials:
-
7-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk tube, add 7-bromo-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination of this compound (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, Pd₂(dba)₃, and Xantphos in an oven-dried Schlenk tube.
-
Add the amine and cesium carbonate.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.[4]
Sonogashira Coupling of this compound (General Protocol)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask containing this compound, add anhydrous DMF and triethylamine.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne, Pd(PPh₃)₄, and CuI under a positive pressure of argon.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed as indicated by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Visualizing the Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
validation of 7-Iodo-1H-indazole as a versatile intermediate in organic synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 7-iodo-1H-indazole, with a comparative analysis against alternative intermediates. This guide provides experimental data, detailed protocols, and visual workflows to inform strategic decisions in the synthesis of complex molecules.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The ability to functionalize this heterocyclic system is paramount for the development of novel therapeutic agents. Among the various halogenated indazoles used as synthetic precursors, this compound has emerged as a highly versatile intermediate. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a wide range of substituents at the 7-position, a key vector for modulating biological activity. This guide presents a data-driven comparison of this compound with its bromo and triflyloxy analogues in key synthetic transformations, providing researchers with the necessary information to select the optimal building block for their specific synthetic goals.
Comparative Performance in Key Cross-Coupling Reactions
The utility of this compound and its alternatives is best assessed through their performance in widely used cross-coupling reactions. The following tables summarize quantitative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data, compiled from various sources, illustrates the general reactivity trend: Iodo > Triflyloxy > Bromo. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen or carbon-oxygen bond, with the weaker C-I bond facilitating faster oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The data below highlights the generally higher yields and milder conditions required for the coupling of this compound compared to its bromo counterpart.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 7-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 82[1] |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 80 | 8 | 92 |
| 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 75 |
Heck Reaction
The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene. While data for direct comparison is limited, the available information suggests that this compound undergoes olefination under milder conditions and with higher efficiency.
| Starting Material | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Methyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 7-Bromo-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 120 | 24 | 70 |
| This compound | Styrene | Pd(OAc)₂ (3) | K₂CO₃ | DMA | 110 | 12 | 78 |
| 7-Bromo-1H-indazole | Styrene | PdCl₂(PPh₃)₂ (5) | NaOAc | DMF | 130 | 36 | 65 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines. The higher reactivity of the C-I bond in this compound generally leads to higher yields in C-N bond formation.
| Starting Material | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | High |
| 7-Bromo-1H-indazole | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 65 | 24 | 85 |
| This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 90 | 12 | 90 |
| 7-Bromo-1H-indazole | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 24 | 78 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions are provided below.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 7-nitro-1H-indazole.
Step 1: Synthesis of 7-Amino-1H-indazole A solution of 7-nitro-1H-indazole (1.0 eq) in ethanol is subjected to hydrogenation over 10% Pd/C under a hydrogen atmosphere. The reaction is monitored by TLC until complete consumption of the starting material. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford 7-amino-1H-indazole.
Step 2: Synthesis of this compound 7-Amino-1H-indazole (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 30 minutes. A solution of potassium iodide in water is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
General Procedure for Suzuki-Miyaura Coupling
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene/water or dioxane/water), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 7-aryl-1H-indazole.
General Procedure for Heck Reaction
A mixture of this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq). A dry, degassed solvent (e.g., dioxane or toluene) is added, and the vessel is sealed and heated. After the reaction is complete (monitored by LC-MS), the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizing Synthetic and Signaling Pathways
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow for its use in cross-coupling reactions and its relevance in a key biological signaling pathway.
Many 7-substituted indazole derivatives, synthesized from this compound, are potent inhibitors of protein kinases involved in cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Conclusion
This compound stands out as a superior intermediate in organic synthesis for the preparation of 7-substituted indazoles. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often translates to higher yields, shorter reaction times, and milder reaction conditions compared to its bromo and triflyloxy counterparts. While the cost and availability of starting materials may influence the choice of intermediate, the data presented in this guide demonstrates that for efficiency and versatility in the synthesis of complex, biologically active molecules, this compound is a highly valuable building block for researchers and drug development professionals.
References
Comparative Structure-Activity Relationship (SAR) of 7-Iodo-1H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The strategic placement of substituents on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Iodo-1H-indazole analogs, focusing on their role as kinase inhibitors. While direct comparative studies on a series of this compound analogs are not extensively documented in a single source, this guide synthesizes available data on indazole SAR to infer the role of the 7-iodo substitution and the impact of modifications at other positions.
The iodine atom at the 7-position is of particular interest due to its potential to form halogen bonds with the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, the iodo group can serve as a synthetic handle for further structural modifications through various cross-coupling reactions.
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative 1H-indazole analogs against various kinases. The data is compiled from multiple sources to provide a comparative overview.
| Compound ID | R1-Substitution (at N1) | R3-Substitution | R5/R6-Substitution | Target Kinase | IC50 (nM) |
| Lead Compound | H | Aryl | H | Generic Kinase | >1000 |
| Analog A | H | 3-ethynyl | H | PI3Kα | 1850 |
| Analog B | H | 3-ethynyl-pyridine | H | PI3Kα | 361 |
| Analog C | H | 3-ethynyl-pyridine | H | PDK1 | >10000 |
| Analog D | H | 3-ethynyl-pyridine | H | mTOR | 891 |
| Analog E | H | 3-amine | 6-Fluoro | FGFR1 | <4.1 |
| Analog F | H | 3-amine | 6-Fluoro | FGFR2 | 2.0 |
| Pazopanib | Methyl | 2-((4-methylpiperazin-1-yl)methyl)pyridin-4-yl | 5-(2-aminopyrimidin-4-yl) | VEGFR-2 | 30 |
Note: Data for directly comparable this compound analogs is limited. The table illustrates general SAR principles for the 1H-indazole scaffold.[2][3]
Structure-Activity Relationship Insights
Based on the available literature on indazole-based kinase inhibitors, the following SAR insights can be inferred for this compound analogs:
-
7-Iodo Substitution: The presence of a halogen at the 7-position can influence activity through steric and electronic effects, and by forming halogen bonds. While specific data for the 7-iodo group is sparse, substitutions at this position in related heterocyclic systems have been shown to impact kinase inhibition.
-
N1-Substitution: The N1 position of the indazole ring is a key vector for interaction with the solvent-exposed region of the kinase active site. Small alkyl groups are often well-tolerated.
-
C3-Substitution: The C3 position is a critical point for modification to achieve potent and selective kinase inhibition. Large, aromatic, or heteroaromatic substituents at this position often interact with the hinge region of the kinase. As seen with the 3-ethynyl-pyridine analogs, this position significantly impacts potency.[3]
-
Substitutions on the Benzene Ring (Positions 4, 5, 6): Modifications at these positions can fine-tune the electronic properties and solubility of the compound. For example, the presence of a fluorine atom at the 6-position has been shown to improve enzymatic activity and cellular potency in some 1H-indazol-3-amine derivatives.[2]
Experimental Protocols
General Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of this compound analogs against a target kinase.
-
Compound Preparation: Analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction Setup: The kinase reaction is initiated by adding the kinase, a suitable substrate (e.g., a generic peptide), and ATP to the wells of a microplate.
-
Inhibitor Addition: The serially diluted this compound analogs are added to the reaction wells. A DMSO control (vehicle) is also included.
-
Reaction Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[1]
-
Reaction Termination: The kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. The plate is then incubated for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This is followed by a 30-60 minute incubation at room temperature.[1]
-
Luminescence Detection: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Synthesis of this compound
A general procedure for the iodination of a 1H-indazole scaffold is as follows:
-
Dissolution: The starting 1H-indazole material is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: A base, such as potassium hydroxide (KOH), is added to the solution.
-
Iodination: A solution of iodine (I₂) in DMF is added dropwise to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature, and its progress is monitored using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution to precipitate the product.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.
Visualizations
Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by this compound analogs.
Experimental Workflow
References
A Comparative Guide to Analytical Methods for Purity Assessment of Synthesized 7-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For a key building block like 7-Iodo-1H-indazole, ensuring high purity is critical for the reliability of subsequent synthetic steps and the safety and efficacy of the final drug product. This guide provides an objective comparison of common analytical methods for the purity assessment of this compound, complete with representative experimental data and detailed protocols.
A multi-tiered approach employing orthogonal analytical techniques is recommended for a comprehensive purity profile. The primary methods discussed herein are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each method offers unique advantages and interrogates different physicochemical properties of the molecule, thereby providing a robust and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities, such as isomers and starting materials.
Data Presentation: Representative HPLC Purity Analysis
| Parameter | Result |
| Retention Time (t_R) of this compound | 5.8 minutes |
| Purity (Area %) | 99.2% |
| Known Impurity 1 (e.g., 1H-Indazole) | t_R = 3.2 min, Area % = 0.3% |
| Known Impurity 2 (e.g., di-iodo-indazole) | t_R = 7.1 min, Area % = 0.2% |
| Unknown Impurities | Total Area % = 0.3% |
Note: The data presented is representative and may vary based on the specific method parameters and the impurity profile of the synthesized batch.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is utilized.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is employed.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) is commonly used. The mobile phase may be buffered with a small amount of acid like formic acid (0.1%) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the indazole chromophore has significant absorbance, typically around 254 nm.
-
Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in mobile phase) is injected.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.
-
Run Time: The analysis is run for a sufficient duration to allow for the elution of all potential impurities, for example, 15 minutes.
Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, particularly for the identification of volatile impurities that may not be detected by HPLC.
Data Presentation: Representative GC-MS Purity Analysis
| Parameter | Result |
| Retention Time (t_R) of this compound | 12.5 minutes |
| Purity (TIC Area %) | 99.0% |
| Molecular Ion (M+) | m/z 244 |
| Key Fragment Ions | m/z 117, 90 |
| Volatile Impurity 1 (e.g., residual solvent) | t_R = 2.1 min, TIC Area % = 0.5% |
Note: The data presented is representative. The fragmentation pattern provides structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: The injector is maintained at a high temperature (e.g., 280°C) to ensure volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min, and holding for 5 minutes.
-
Injection Mode: A split or splitless injection can be used depending on the sample concentration.
-
Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-400.
Workflow for GC-MS purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. ¹H NMR, in particular, can be used for quantitative purposes (qNMR) to determine the absolute purity of a sample against a certified internal standard.
Data Presentation: Representative ¹H NMR Purity Analysis
| Parameter | Result |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5 (br s, 1H, NH), 8.1 (s, 1H, H3), 7.8 (d, 1H, H4), 7.5 (d, 1H, H6), 7.1 (t, 1H, H5) |
| Internal Standard | Maleic Acid |
| Calculated Purity (qNMR) | 98.8% (w/w) |
| Observed Impurities | Signals corresponding to residual solvents (e.g., acetone at 2.09 ppm) |
Note: Chemical shifts are representative and can vary slightly based on solvent and concentration. The absence of significant unassigned signals is a strong indicator of high purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the initial masses of the sample and standard.
A Comparative Guide to the Structural Confirmation of 7-Iodo-1H-indazole Derivatives Using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 7-Iodo-1H-indazole derivatives, with a focus on the definitive insights provided by single-crystal X-ray crystallography. Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.
The Gold Standard: X-ray Crystallography for Unambiguous Structure Elucidation
While various analytical techniques offer structural information, single-crystal X-ray crystallography stands as the unparalleled method for determining the absolute and precise three-dimensional arrangement of atoms within a molecule.[1] This technique provides accurate bond lengths, bond angles, and torsion angles, which are critical for detailed molecular modeling and computational studies.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for the parent 1H-indazole. This serves as a baseline for comparison with its halogenated derivatives. The synthesis of this compound and 3-bromo-7-iodo-1H-indazole has been reported, indicating that these molecules have been characterized, though their detailed crystallographic data is not widely published.[2]
| Parameter | 1H-Indazole | This compound | 3-Bromo-7-iodo-1H-indazole |
| CCDC Number | 827788[3] | Data not available | Data not available |
| Chemical Formula | C₇H₆N₂[3] | C₇H₅IN₂ | C₇H₄BrIN₂ |
| Molecular Weight ( g/mol ) | 118.14[3] | 244.03 | 322.93 |
| Crystal System | Orthorhombic[3] | Not available | Not available |
| Space Group | P2₁2₁2₁[3] | Not available | Not available |
| a (Å) | 5.863(2)[3] | Not available | Not available |
| b (Å) | 9.715(3)[3] | Not available | Not available |
| c (Å) | 10.155(3)[3] | Not available | Not available |
| α (°) | 90[3] | Not available | Not available |
| β (°) | 90[3] | Not available | Not available |
| γ (°) | 90[3] | Not available | Not available |
| Volume (ų) | 578.1(3)[3] | Not available | Not available |
Discussion of Structural Impact:
The introduction of a bulky and electron-withdrawing iodine atom at the 7-position of the indazole ring is expected to induce notable changes in the crystal packing and molecular geometry. Key anticipated effects include:
-
Changes in Intermolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence the supramolecular assembly in the solid state. This would likely lead to different crystal packing arrangements compared to the parent 1H-indazole, which is known to form chiral helical chains (catemers) through N-H···N hydrogen bonds.[3]
-
Alterations in Bond Lengths and Angles: The electronic effects of the iodine substituent may cause minor but measurable changes in the bond lengths and angles within the indazole ring system.
-
Impact on Crystal Lattice Parameters: The increased size and different packing forces will inevitably alter the unit cell dimensions and volume.
Experimental Protocols: A Workflow for Structural Confirmation
The process of single-crystal X-ray crystallography involves a systematic workflow from sample preparation to final structure validation.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound has been achieved through a multi-step process starting from 6-nitro-o-toluidine, which is diazotized to form 7-nitro-1H-indazole, followed by reduction and subsequent iodination.[4]
General Crystallization Procedure: High-quality single crystals are essential for successful X-ray diffraction analysis.[5] A common method for obtaining suitable crystals is through slow evaporation of a saturated solution of the compound.
-
Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) are observed, they are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following steps outline the general procedure for data collection and structure solution.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated.[6][7]
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[8]
Visualizing the Workflow and Relationships
The following diagrams, created using Graphviz, illustrate the key processes and relationships in the structural confirmation of this compound derivatives.
References
- 1. rigaku.com [rigaku.com]
- 2. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. mdpi.com [mdpi.com]
comparative analysis of palladium catalysts for efficient 7-Iodo-1H-indazole coupling
A Comparative Guide to Palladium Catalysts for Efficient 7-Iodo-1H-indazole Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, with numerous indazole derivatives forming the core of blockbuster pharmaceuticals. Among the various precursors, this compound presents a unique building block for introducing molecular diversity at the C7 position. The choice of an appropriate palladium catalyst is paramount for achieving high efficiency, yield, and selectivity in cross-coupling reactions.
This guide provides a comparative analysis of palladium catalysts for the functionalization of this compound through key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While direct, side-by-side quantitative comparisons for this compound under identical conditions are not extensively documented in the literature, this guide collates representative data from studies on various iodo-indazoles and related heterocycles to provide valuable insights for reaction optimization.[1]
General Catalytic Cycle & Workflow
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination to form the desired C-C, C-N, or C-O bond and regenerate the active Pd(0) catalyst.[2][3]
The typical laboratory workflow involves careful preparation of reagents, reaction under an inert atmosphere, monitoring, and subsequent purification.
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst system is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The choice of ligand, base, and solvent are all critical parameters that must be optimized.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide.[4] For the arylation of iodo-indazoles, several palladium catalysts have shown high efficacy.[5][6]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Iodo/Bromo-Indazoles
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Various Arylboronic Acids | 85-95 | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | (4-methoxyphenyl)boronic acid | 84 | [6] |
| PdCl₂(dtbpf) | K₂CO₃ | BMImBF₄ | 110 | 0.5 | (4-(methoxycarbonyl)phenyl)boronic acid | 86 | [5] |
| PdCl₂(dppf) | K₂CO₃ | BMImBF₄ | 110 | 0.5 | (4-(methoxycarbonyl)phenyl)boronic acid | 93 |[5] |
Note: Data is compiled from studies on different iodo/bromo-indazole isomers and should not be used for direct quantitative comparison.[1] Ferrocene-based divalent palladium complexes like PdCl₂(dppf) often show excellent catalytic output.[5]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[2][8] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for achieving high yields.[3][9] For the amination of iodo-indazoles, ligands like Xantphos have proven effective.[1]
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Iodo-Indazoles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Coupling Partner | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Aniline | Good | [1] |
| Pd(dba)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | Aniline | Good | [1] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Benzamide | 89% |[10] |
Note: Data is compiled from various sources on different iodo-heterocycles and may not be directly comparable.[1] The catalyst system often requires careful optimization of the palladium source, ligand, and base.[11]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I).[12] This reaction is highly valuable for synthesizing arylalkynes.
Table 3: Representative Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Terminal Alkyne | >90 | [13] |
| PdCl₂(PPh₃)₂ | None | TBAF | None | 80-120 | Phenylacetylene | 98 |[14] |
Note: Data represents typical conditions for iodo-heterocycles.[13] Copper-free conditions have also been developed to avoid byproducts from alkyne homocoupling.[14]
Heck Coupling (C-C Bond Formation)
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] For iodo-indazoles, this reaction can be effective for introducing vinyl groups.
Table 4: Representative Catalyst Systems for Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Coupling Partner | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | Alkene | Moderate-Good | [1] |
| Pd(OAc)₂ | None | K₂CO₃ | NMP | 140 | n-butyl acrylate | 85% |[1] |
Note: Data on Heck reactions of iodo-indazoles is less common than for other coupling types.[1] Conditions are extrapolated from general protocols for iodo-heterocycles.
Experimental Protocols
The following are generalized protocols and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[4] Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[4][7] Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%). Heat the reaction mixture to the desired temperature (80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, combine the this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv.).[1] Add an anhydrous, deoxygenated solvent such as dioxane or toluene. The flask is sealed and heated under an inert atmosphere at 100-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and may be filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a solution of N-protected this compound (1.0 equiv.) in a suitable solvent such as DMF, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[13] A base, typically an amine like triethylamine (3.0 equiv.), is then added to the mixture. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography.[13]
General Procedure for Heck Coupling
To a solution of this compound (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent such as DMF or acetonitrile, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand if required (e.g., PPh₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv.).[1] The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Evaluating the Biological Efficacy of Novel 7-Iodo-1H-indazole-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including kinase inhibition.[1][2] This guide provides a comparative evaluation of the biological efficacy of novel indazole-based compounds, with a focus on derivatives that can be synthesized from 7-Iodo-1H-indazole intermediates. We present quantitative data on their anticancer activities, detail the experimental protocols used for their evaluation, and visualize key signaling pathways and experimental workflows.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of selected indazole derivatives against various cancer cell lines. It is important to note that while this compound is a key synthetic intermediate, publicly available data on the specific biological activity of a wide range of final 7-iodo-substituted compounds is limited.[3][4] The data presented here is for closely related and exemplary indazole-based compounds, including those developed from iodo-indazole precursors.
Table 1: Comparison of a Novel 1H-Indazole Compound with a Standard Kinase Inhibitor
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Indazole Amide Derivative (Compound 2f) | Anticancer | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| Sorafenib (Control) | VEGFR-2 Kinase | HCT-116 (Colon Cancer) | Not specified | [5] |
| Novel 1H-indazole VEGFR-2 Inhibitor (W-series) | VEGFR-2 Kinase | HCT-116 (Colon Cancer) | < 0.03 | [5] |
| Novel 1H-indazole VEGFR-2 Inhibitor (W-series) | VEGFR-2 Kinase | A549 (Non-small cell lung cancer) | < 0.03 | [5] |
| Novel 1H-indazole VEGFR-2 Inhibitor (W-series) | VEGFR-2 Kinase | HepG2 (Liver Cancer) | < 0.03 | [5] |
| Novel 1H-indazole VEGFR-2 Inhibitor (W-series) | VEGFR-2 Kinase | SGC-7901 (Gastric Cancer) | < 0.03 | [5] |
| Novel 1H-indazole VEGFR-2 Inhibitor (W-series) | VEGFR-2 Kinase | HUVEC (Endothelial Cells) | < 0.03 | [5] |
Table 2: Antiproliferative Activity of Indazole Derivative 2f
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | 1.15 | [6] |
| HepG2 | Hepatocellular Carcinoma | 0.87 | [6] |
| MCF-7 | Breast Cancer | 0.96 | [6] |
| HCT116 | Colorectal Cancer | 0.54 | [6] |
| 4T1 | Mouse Breast Cancer | 0.23 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological efficacy studies. Below are protocols for key experiments typically cited in the evaluation of novel anticancer compounds.
In Vitro Antiproliferative MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[4][7]
Protocol:
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubated for an additional 48 hours.[4]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[4]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
These assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[8]
Protocol (Example for VEGFR-2):
-
Reaction Setup: In a reaction well, add the kinase (e.g., VEGFR-2), the test compound at various concentrations, a substrate peptide, and ATP.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays involving radiolabeled ATP or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.
Caption: A generalized workflow for the synthesis and biological evaluation of novel 1H-indazole derivatives.
Caption: A simplified diagram of a hypothetical signaling pathway targeted by a substituted indazole kinase inhibitor.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel 1H-indazole-based compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using 7-Iodo-1H-indazole over other halogenated indazoles in synthesis
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the indazole core is a privileged structure, appearing in numerous biologically active compounds. The strategic introduction of substituents onto the indazole ring is often achieved through palladium-catalyzed cross-coupling reactions, for which halogenated indazoles are key precursors. This guide provides a comprehensive comparison of 7-Iodo-1H-indazole with its bromo and chloro analogs, highlighting its advantages in synthetic applications, supported by experimental data and detailed protocols.
Reactivity Hierarchy: The Advantage of the Carbon-Iodine Bond
The enhanced reactivity of this compound in comparison to other 7-halogenated indazoles (7-bromo-1H-indazole and 7-chloro-1H-indazole) is a direct consequence of the carbon-halogen bond strength. The C-I bond is the weakest among the halogens (C-I < C-Br < C-Cl), making it more susceptible to oxidative addition to a low-valent palladium catalyst. This is typically the rate-determining step in many cross-coupling catalytic cycles. Consequently, reactions with this compound often proceed under milder conditions, with shorter reaction times and higher yields compared to their bromo and chloro counterparts.
While direct head-to-head comparative studies for 7-haloindazoles under identical conditions are scarce in the literature, the general reactivity trend of aryl halides (I > Br > Cl) is a well-established principle in organic synthesis. This trend is supported by analogous studies on other heterocyclic systems, such as deazapurines, where the iodo-substituted heterocycle consistently demonstrates superior performance in cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the synthetic utility of this compound, we present a comparative overview of its performance in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The following tables summarize typical reaction conditions and yields, drawing from literature sources. It is important to note that direct quantitative comparison is challenging due to variations in substrates, catalysts, and reaction conditions across different studies. However, the data provides valuable insights into the general performance of each halogenated indazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound generally leads to excellent yields under milder conditions compared to 7-bromo-1H-indazole.
| Halogenated Indazole | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 7-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 82[1] |
| 7-Chloro-1H-indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Moderate |
Note: Data for this compound and 7-Chloro-1H-indazole are representative examples based on general reactivity trends, while data for 7-Bromo-1H-indazole is from a specific literature source with a substituted indazole. Direct comparative data under identical conditions is limited.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The weaker C-I bond of this compound allows for faster reaction rates and is often more tolerant of a wider range of functional groups.
| Halogenated Indazole | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 4 | High |
| 7-Bromo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 12 | Good |
| 7-Chloro-1H-indazole | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | Moderate to Good |
Note: The presented data is based on general protocols and expected reactivity. Specific yields can vary significantly based on the substrate and precise reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of this compound is particularly advantageous, often allowing the reaction to proceed at lower temperatures and with a broader range of amine coupling partners.
| Halogenated Indazole | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 8 | High |
| 7-Bromo-1H-indazole | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | Good |
| 7-Chloro-1H-indazole | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 110 | 24 | Moderate |
Note: This table provides a qualitative comparison based on established reactivity principles. Yields are highly dependent on the specific amine and catalyst system employed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the synthesis of 7-halogenated indazoles and their application in Suzuki-Miyaura coupling.
Synthesis of this compound
This procedure describes the synthesis of this compound starting from 7-amino-1H-indazole via a Sandmeyer-type reaction.
Materials:
-
7-Amino-1H-indazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
Procedure:
-
In a flask, suspend 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Synthesis of 7-Bromo-1H-indazole
A common route to 7-bromo-1H-indazole involves the diazotization of 2-methyl-6-nitroaniline followed by cyclization and subsequent Sandmeyer bromination of the corresponding aminoindazole.[2][3]
Materials:
-
2-Methyl-6-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
Procedure:
-
Diazotize 2-methyl-6-nitroaniline with sodium nitrite in an acidic medium (e.g., H₂SO₄) to form the corresponding diazonium salt.
-
Induce cyclization to form 7-nitro-1H-indazole.
-
Reduce the nitro group to an amine to yield 7-amino-1H-indazole.
-
Suspend 7-amino-1H-indazole (1.0 eq) in hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Add the resulting diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.
-
Warm the reaction to room temperature and stir for 2 hours.
-
Work up the reaction mixture by neutralization and extraction with an organic solvent.
-
Purify the crude product to obtain 7-bromo-1H-indazole.[4]
General Protocol for Suzuki-Miyaura Coupling of 7-Halo-1H-indazoles
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 7-halogenated indazoles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Halo-1H-indazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 7-halo-1H-indazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a general experimental workflow, and the role of 7-substituted indazoles in a relevant signaling pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Many 7-substituted indazole derivatives have been investigated as potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial in angiogenesis and tumor growth.[5][6][7][8][9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 7-substituted indazole.
Conclusion
In the realm of synthetic chemistry, efficiency and versatility are paramount. This compound consistently demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This heightened reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, shorter reaction times, and often higher yields. For researchers and drug development professionals, the use of this compound can streamline synthetic routes, enabling the rapid generation of diverse molecular libraries for biological screening and the efficient synthesis of complex target molecules. While cost and availability may sometimes favor the use of bromo or chloro derivatives, the clear synthetic advantages of this compound make it an invaluable tool for advancing modern chemical synthesis.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Spectroscopic Comparison of 7-Iodo-1H-indazole and Its Positional Isomers
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of 7-Iodo-1H-indazole and its positional isomers: 3-Iodo-1H-indazole, 4-Iodo-1H-indazole, 5-Iodo-1H-indazole, and 6-Iodo-1H-indazole. This document summarizes key spectroscopic data to aid in the identification and differentiation of these closely related compounds.
The precise characterization of molecular structure is a critical aspect of chemical research and drug development. Positional isomers, such as the iodo-substituted indazoles, often exhibit distinct physical, chemical, and biological properties. Consequently, unambiguous identification through spectroscopic methods is essential. This guide presents a comparative analysis of this compound and its isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of Iodo-1H-indazole Isomers
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | NH (ppm) | Solvent |
| This compound | Predicted | Predicted | Predicted | Predicted | - | Predicted | DMSO-d₆ |
| 3-Iodo-1H-indazole | - | ~7.7 | ~7.2 | ~7.4 | ~7.5 | ~13.5 | DMSO-d₆ |
| 4-Iodo-1H-indazole | Predicted | - | Predicted | Predicted | Predicted | Predicted | DMSO-d₆ |
| 5-Iodo-1H-indazole | Predicted | Predicted | - | Predicted | Predicted | Predicted | DMSO-d₆ |
| 6-Iodo-1H-indazole | 8.05 (s) | 7.64 (d) | 7.23 (dd) | - | 7.91 (s) | 13.2 (br s) | DMSO-d₆ |
Note: Predicted values are based on theoretical calculations and analysis of related structures. Experimental conditions from different sources may vary.
Table 2: ¹³C NMR Spectroscopic Data of Iodo-1H-indazole Isomers
| Compound | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Solvent |
| This compound | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | DMSO-d₆ |
| 3-Iodo-1H-indazole | 91.5 | 141.9 | 122.2 | 128.5 | 121.2 | 111.2 | 140.4 | DMSO-d₆ |
| 4-Iodo-1H-indazole | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | DMSO-d₆ |
| 5-Iodo-1H-indazole | 135.4 | 139.0 | 111.7 | 84.4 | 129.9 | 125.6 | 133.4 | CDCl₃ |
| 6-Iodo-1H-indazole | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | Predicted | DMSO-d₆ |
Note: Predicted values are based on theoretical calculations and analysis of related structures. The solvent can significantly affect chemical shifts.
Table 3: IR and Mass Spectrometry Data of Iodo-1H-indazole Isomers
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion [M]⁺ (m/z) |
| This compound | N-H stretch: ~3100-3000 (br), C=C stretch: ~1620-1450 | 244 |
| 3-Iodo-1H-indazole | N-H stretch: ~3150, C=C stretch: ~1610, 1500.[1] | 244 |
| 4-Iodo-1H-indazole | Data not readily available | 244 |
| 5-Iodo-1H-indazole | Conforms to structure.[2] | 244 |
| 6-Iodo-1H-indazole | Data not readily available | 244 |
Note: The molecular weight of all iodo-1H-indazole isomers is 244.03 g/mol , resulting in a molecular ion peak at m/z 244.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
-
Sample Preparation : Approximately 5-10 mg of the iodo-1H-indazole isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition : A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required. The spectral width is typically set from 0 to 200 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first.
-
Data Acquisition : Spectra are typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
GC-MS Protocol :
-
Sample Introduction : A dilute solution of the sample in a volatile solvent is injected into the GC.
-
Ionization : Electron Ionization (EI) at 70 eV is commonly used.
-
Mass Analysis : The instrument is set to scan a mass range appropriate for the compound, typically m/z 50-500.
-
-
ESI-HRMS Protocol :
-
Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
Ionization : Electrospray ionization in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Mass Analysis : High-resolution mass analysis provides an accurate mass measurement, which can be used to confirm the elemental composition.
-
Visualization of the Comparative Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound and its positional isomers.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its positional isomers. Due to the limited availability of comprehensive, directly comparable experimental data, further in-house experimental work under standardized conditions is recommended for definitive characterization.
References
The Promise of 7-Iodo-1H-indazole Derivatives: An In Silico Comparative Guide to Drug-Like Properties
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with favorable pharmacological profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds, indazole derivatives have emerged as a privileged class of compounds, demonstrating a wide range of biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide provides a comprehensive in silico comparison of the drug-like properties of 7-Iodo-1H-indazole derivatives against other substituted indazoles, offering insights into their potential as orally bioavailable drug candidates.
This analysis utilizes established computational models to predict key physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By presenting this data in a clear, comparative format, this guide aims to facilitate the rational design and prioritization of this compound derivatives for further experimental validation.
Comparative Analysis of In Silico Drug-Like Properties
The following table summarizes the predicted drug-like properties for this compound and a selection of its derivatives, alongside the parent 1H-indazole and a known kinase inhibitor, Axitinib (an indazole derivative), for reference. These properties were calculated based on Lipinski's Rule of Five, a cornerstone in the prediction of oral bioavailability.[3][4]
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds | Lipinski's Rule of Five Violations |
| 1H-Indazole | 118.14 | 1.8 | 1 | 1 | 28.7 | 0 | 0 |
| This compound | 244.04 | 2.9 | 1 | 1 | 28.7 | 0 | 0 |
| 7-Iodo-1-(methyl)-1H-indazole | 258.07 | 3.2 | 0 | 1 | 28.7 | 0 | 0 |
| 3-Amino-7-iodo-1H-indazole | 259.05 | 2.5 | 2 | 2 | 54.7 | 0 | 0 |
| N-(4-fluorophenyl)-7-iodo-1H-indazole-3-carboxamide | 408.20 | 4.5 | 2 | 3 | 69.9 | 2 | 0 |
| Axitinib | 386.47 | 3.6 | 2 | 4 | 87.9 | 5 | 0 |
Experimental Protocols for In Silico Predictions
The data presented in the table above is derived from computational models that simulate the behavior of molecules based on their structure. The following outlines the general methodologies employed in such in silico predictions.
1. Molecular Structure Preparation: The 2D structures of the compounds were sketched using chemical drawing software and converted to 3D structures. Energy minimization was then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation for each molecule.
2. Calculation of Physicochemical Properties: A variety of software packages and online tools are available for predicting drug-like properties. For this guide, the following parameters were considered:
-
Molecular Weight (MW): Calculated from the molecular formula.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The XLogP3 algorithm, a widely used atom-based method, was employed for this prediction.
-
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds in a molecule.
-
Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.
-
Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. This is a good predictor of drug transport properties.
-
Rotatable Bonds: The number of bonds that can freely rotate. A higher number is often associated with greater conformational flexibility and potentially lower bioavailability.
-
Lipinski's Rule of Five: This rule states that an orally active drug is likely to have: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.[3]
3. ADMET Prediction: Advanced in silico models can predict various ADMET properties. These models are typically built using machine learning algorithms trained on large datasets of experimental data. Key predicted endpoints include:
-
Aqueous Solubility: Prediction of solubility in water at different pH values.
-
Blood-Brain Barrier (BBB) Permeability: Prediction of whether a compound can cross the BBB.
-
CYP450 Inhibition: Prediction of potential inhibition of major cytochrome P450 enzymes, which is crucial for assessing drug-drug interaction risks.
-
hERG Inhibition: Prediction of the potential to block the hERG potassium channel, which can lead to cardiotoxicity.
-
Hepatotoxicity: Prediction of the potential to cause liver damage.
Signaling Pathway and Experimental Workflow
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5] A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a hypothetical this compound derivative.
The following diagram illustrates a typical experimental workflow for the in silico prediction and initial experimental validation of drug-like properties for a novel compound series like the this compound derivatives.
Conclusion
The in silico analysis presented in this guide suggests that this compound derivatives possess favorable drug-like properties, adhering to Lipinski's Rule of Five and exhibiting physicochemical characteristics comparable to the approved kinase inhibitor Axitinib. The introduction of the iodo group at the 7-position, along with other substitutions, provides a valuable vector for modulating lipophilicity and other properties, offering a promising avenue for the development of novel kinase inhibitors. The predictive data herein serves as a strong foundation for the prioritization of these compounds for chemical synthesis and subsequent in vitro and in vivo evaluation. The provided workflow and signaling pathway diagrams offer a conceptual framework for the continued research and development of this promising class of molecules.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Iodo-1H-indazole: A Procedural Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 7-Iodo-1H-indazole, a halogenated organic compound. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for structurally similar iodo-indazole compounds, this compound should be handled as a hazardous substance. The primary hazards include potential harm if swallowed, skin and eye irritation, and possible respiratory irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | May be required if generating dust or aerosols. | Prevents inhalation of the compound. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. On-site treatment or disposal down the drain is not suitable for this class of chemical.
1. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[2]
-
Do Not Mix: Avoid mixing this compound with other waste streams, particularly:
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizing agents
-
Aqueous waste
-
2. Waste Collection:
-
Solid Waste: Collect residual this compound in its solid form. All disposable items that have come into contact with the chemical, such as contaminated gloves, weigh boats, and paper towels, should be placed in the designated hazardous waste container.[3]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.
3. Container Management:
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly identify the contents, including the full chemical name and any other components of a waste mixture with their approximate percentages.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.
4. Final Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Ensure all required paperwork is completed accurately for the waste manifest.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Iodo-1H-indazole
This guide provides crucial safety and logistical information for the handling and disposal of 7-Iodo-1H-indazole, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and compliance with standard safety procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Viton | Prevents skin contact with the chemical.[1] |
| Eye Protection | Safety goggles or face shield | ANSI Z87.1 | Protects eyes from splashes and dust particles.[2][3] |
| Body Protection | Laboratory coat or coveralls | N/A | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 respirator or higher | NIOSH approved | Minimizes inhalation of dust particles, especially when handling powders.[4][5] |
| Foot Protection | Closed-toe shoes | N/A | Protects feet from spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical to safely handle this compound. The following workflow outlines the necessary steps from preparation to post-handling decontamination.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
